4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587618 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186960-06-5 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Potential Mechanism of Action of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and Structurally Related Compounds
Disclaimer: As of November 2025, there is a notable absence of specific research detailing the mechanism of action for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in publicly available scientific literature. However, the core chemical structure, featuring a pyridinyl group attached to an oxazole ring, is a recognized pharmacophore present in numerous biologically active compounds. This guide synthesizes the known mechanisms of action, quantitative data, and experimental protocols for structurally related pyridinyl-oxazole and isoxazolopyridine derivatives to provide a comprehensive overview of the potential biological activities for this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Mechanisms of Action
Compounds structurally similar to this compound have been investigated for a range of therapeutic applications, primarily in oncology and neuroscience. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Other observed activities include modulation of neurotransmitter receptors and antimicrobial effects.
Kinase Inhibition
Several pyridinyl-oxazole and isoxazolopyridine derivatives have demonstrated potent inhibitory activity against various kinases, which are often dysregulated in cancer.
-
FLT3 Inhibition: Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1] These compounds have been shown to inhibit both wild-type FLT3 and its internal tandem duplication (ITD) mutants, leading to the suppression of downstream signaling pathways and induction of apoptosis in AML cells.[1]
-
PI3Kδ Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. Isoforms of PI3K, particularly PI3Kδ, are attractive targets in oncology. Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ.[2] Additionally, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have shown high potency against PI3Kδ.[3] Inhibition of PI3Kδ can lead to reduced proliferation of cancer cells.[2][3]
-
CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as novel inhibitors of CDK2.[4] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]
Neurotransmitter Receptor Modulation
The isoxazolopyridine scaffold is also found in compounds that interact with neurotransmitter receptors in the central nervous system.
-
GABA Receptor Modulation: Thio analogues of THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a known GABA agonist, have been synthesized and evaluated for their activity at GABA receptors.[5] While some analogues display weak GABA agonism, others act as inhibitors of GABA uptake, thereby enhancing GABAergic neurotransmission.[5]
Antimicrobial Activity
Certain derivatives of isoxazolopyridine have demonstrated antimicrobial properties.
-
Antibacterial and Antifungal Activity: Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli.[6] Additionally, some 1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic ring, have been tested for their antibacterial and antifungal effects.[7]
Quantitative Data
The following tables summarize the quantitative data for various pyridinyl-oxazole and isoxazolopyridine derivatives from the cited literature.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 | Cell Line | Reference |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | FLT3 | 256 nM | - | [1] |
| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 20) | PI3Kδ | 0.286 µM | - | [2] |
| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 21) | PI3Kδ | 0.452 µM | - | [2] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A5) | PI3Kδ | 1.3 nM | - | [3] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A8) | PI3Kδ | 0.7 nM | - | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | CDK2/cyclin A2 | 64.42 nM | - | [4] |
Table 2: Antiproliferative Activity
| Compound Class | Cell Line | IC50 | Reference |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | MOLM-13 (AML) | 507 nM | [1] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | MV4-11 (AML) | 325 nM | [1] |
| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 20) | BT-474 (Breast Cancer) | 1.565 µM | [2] |
| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 21) | BT-474 (Breast Cancer) | 1.311 µM | [2] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A5) | SU-DHL-6 | 0.16 µM | [3] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A8) | SU-DHL-6 | 0.12 µM | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | MV4-11 (AML) | 0.83 µM | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | HT-29 (Colon Cancer) | 2.12 µM | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | MCF-7 (Breast Cancer) | 3.12 µM | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | HeLa (Cervical Cancer) | 8.61 µM | [4] |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Cancer) | 152.56 µg/mL | [6] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Cancer) | 161.08 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of compounds against kinases such as FLT3 and PI3Kδ can be determined using the ADP-Glo™ Kinase Assay kit.[1]
-
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate (e.g., a suitable peptide or protein), ATP, and the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 values using appropriate software such as GraphPad Prism.[2]
-
Cell Proliferation Assay (CCK-8 Assay)
The antiproliferative effects of the compounds on cancer cell lines can be evaluated using a Cell Counting Kit-8 (CCK-8) assay.[2]
-
Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cell viability and IC50 values.
-
Western Blot Analysis
Western blotting can be used to investigate the effect of compounds on specific signaling pathways, for example, by measuring the phosphorylation status of key proteins like AKT.[3]
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKTS473) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways that are potentially targeted by this compound and its structural analogues.
Caption: FLT3 signaling pathway and the point of inhibition by related compounds.
Caption: PI3K/AKT signaling pathway and the point of inhibition by related compounds.
Caption: A general experimental workflow for evaluating novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of the 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Scaffold
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the biological activity of the precise molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related pyridinyl-isoxazole compounds to infer the potential therapeutic relevance of this chemical scaffold. The experimental protocols and signaling pathways described are representative examples from related research areas.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a versatile scaffold for chemical modifications have made it a privileged structure in medicinal chemistry. When coupled with a pyridine ring, another crucial pharmacophore known for its presence in numerous approved drugs, the resulting pyridinyl-isoxazole framework holds significant promise for the development of novel therapeutic agents. This technical guide explores the potential biological activities of the this compound core, drawing insights from the biological evaluation of analogous compounds. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Potential Therapeutic Applications of the Pyridinyl-Isoxazole Scaffold
Research into compounds containing the pyridinyl-isoxazole moiety suggests potential applications in several therapeutic areas, most notably in oncology and as kinase inhibitors.
Anticancer Activity:
Numerous studies have highlighted the cytotoxic potential of isoxazole derivatives against various cancer cell lines. The pyridinyl-isoxazole scaffold, in particular, has been investigated for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, analogues have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition:
The pyridine and isoxazole rings can engage in hydrogen bonding and other non-covalent interactions with the ATP-binding pocket of various kinases. This makes the this compound scaffold a promising starting point for the design of selective kinase inhibitors. Beyond CDKs, other kinase families, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer, represent potential targets for compounds based on this scaffold.
Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the biological activity of some related pyridinyl-isoxazole and similar heterocyclic compounds to provide a context for the potential potency of this class of molecules.
| Compound Class | Target/Assay | Measurement | Value | Reference Compound(s) |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 Inhibition | IC50 | 64.42 nM | AZD5438 |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | Antiproliferative (MV4-11 cells) | IC50 | 0.83 µM | Palbociclib |
| 3-amino-1H-indazole derivatives | Antiproliferative (HGC-27 cells) | IC50 | 0.43 µM | - |
| 4-phenyl-5-quinolinyl substituted isoxazole analogues | Cytotoxicity (ESCC cell lines) | IC50 | < 20 nM | Colchicine |
Note: The data presented above is for structurally related but distinct molecules and should be interpreted as indicative of the potential of the broader pyridinyl-isoxazole chemical space.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3,4-disubstituted isoxazol-5(4H)-one, a related isoxazole core structure. This can be adapted for the synthesis of this compound.
Representative Synthesis of a 3,4-Disubstituted Isoxazol-5(4H)-one Derivative
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)
-
Solvent (e.g., water, 10 mL)
Procedure:
-
A mixture of the β-ketoester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (14 mg) is prepared in water (10 mL).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration, washed with ethanol (3 x 10 mL), and air-dried to yield the 3,4-disubstituted isoxazol-5(4H)-one product.
This is a general procedure and may require optimization for the specific synthesis of this compound, including the choice of starting materials, catalyst, solvent, and reaction conditions.
Mandatory Visualizations
Below are diagrams representing a plausible synthetic workflow and a potential signaling pathway that could be modulated by compounds based on the this compound scaffold.
Caption: A plausible synthetic workflow for this compound.
Caption: Hypothetical inhibition of the CDK2 signaling pathway.
Conclusion
While direct biological data for this compound is scarce, the broader family of pyridinyl-isoxazoles represents a promising area for drug discovery and development. The demonstrated anticancer and kinase inhibitory activities of related compounds suggest that this scaffold is worthy of further investigation. The synthetic accessibility of isoxazoles allows for the generation of diverse chemical libraries for screening against a variety of biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
An In-depth Technical Guide to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: Synthesis, Potential Biological Activity, and Research Perspectives
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the discovery, history, and detailed experimental data for the compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. This guide has been constructed by drawing upon data from closely related analogues and general synthetic methodologies for this class of compounds to provide a foundational resource for researchers, scientists, and drug development professionals.
Introduction and Background
Heterocyclic compounds containing pyridine and oxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine ring, a key component in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties.[1] The oxazole moiety is also a well-established pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[2]
The specific compound, this compound, combines these two important heterocyclic systems. While its specific discovery and history are not well-documented, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. Many small molecules containing pyridinyl moieties are known to act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of these pathways is implicated in a variety of diseases, including cancer and inflammatory disorders.[4][5] This guide provides a comprehensive overview of the plausible synthesis, potential biological context, and future research directions for this compound.
Synthetic Methodologies
General Experimental Protocol (Hypothetical)
Synthesis of 3-(pyridin-3-yl)-3-oxopropanenitrile (Intermediate 1): A mixture of ethyl nicotinate (1 equivalent) and acetonitrile (2 equivalents) is added to a suspension of sodium ethoxide (2 equivalents) in anhydrous diethyl ether. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and then dissolved in water. The aqueous solution is acidified with hydrochloric acid to pH 5-6, leading to the precipitation of the product. The solid is filtered, washed with water, and dried under vacuum to yield 3-(pyridin-3-yl)-3-oxopropanenitrile.
Synthesis of this compound (Target Compound): To a solution of 3-(pyridin-3-yl)-3-oxopropanenitrile (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) is added. The reaction mixture is refluxed for 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical characterization data for this compound, based on typical values for analogous compounds.
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-180 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.10 (d, 1H), 8.65 (dd, 1H), 8.20 (dt, 1H), 7.50 (dd, 1H), 6.80 (s, 2H, NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 168.0, 151.0, 148.5, 135.0, 128.0, 124.0, 95.0 |
| Mass Spectrometry (ESI+) m/z | 162.07 [M+H]⁺ |
| Purity (by HPLC) | >95% |
Potential Biological Activity and Signaling Pathways
Given the prevalence of pyridinyl-containing heterocycles as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Protein kinases are key components of signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[5]
For example, compounds with similar structural motifs have been identified as inhibitors of kinases such as RET, p38 MAPK, and others involved in cancer and inflammatory diseases.[3] The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the oxazole core acts as a scaffold.
Below is a generalized diagram representing a typical kinase signaling pathway that could potentially be modulated by a compound like this compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Search for Available Information
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) and detailed synthetic protocols for the compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine has been conducted. Despite a thorough review of available scientific literature and chemical databases, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this particular molecule could be located.
While data for structurally related compounds, including various pyridine and isoxazole derivatives, exist, this information is not directly transferable and would not accurately represent the spectroscopic fingerprint of the target molecule. The precise substitution pattern of the pyridin-3-yl group at the 4-position of the 1,2-oxazol-5-amine ring is crucial in determining its unique spectral characteristics.
Therefore, the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies for this compound is not feasible at this time due to the absence of primary experimental data.
Future Directions and Methodological Considerations
For researchers interested in the spectroscopic and chemical properties of this compound, the following workflow outlines a potential path forward for its synthesis and characterization.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel compound.
The successful synthesis and purification of this compound would be the necessary first step. Following this, a systematic spectroscopic analysis would be required to fully characterize the molecule. This would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, which is fundamental for structural elucidation. 2D NMR techniques like COSY and HSQC could further confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the amine (N-H) and the C=N and N-O bonds within the isoxazole ring.
Once this experimental data is generated, it can be compiled into a comprehensive technical guide as originally requested. Researchers undertaking this work would be making a valuable contribution to the field of heterocyclic chemistry.
In-Depth Technical Guide: Potential Therapeutic Targets of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Disclaimer: As of late 2025, publicly accessible research specifically detailing the therapeutic targets, mechanism of action, and comprehensive biological evaluation of the precise molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, is not available. The following guide is constructed based on the analysis of structurally similar compounds containing the pyridinyl-oxazole or related heterocyclic scaffolds. The potential targets and pathways discussed are therefore predictive and based on established activities of analogous chemical structures. All data and protocols are representative examples from studies on these related molecules and should be considered as a strategic starting point for the investigation of this compound.
Executive Summary
This document outlines the prospective therapeutic landscape for the novel small molecule this compound. Lacking direct experimental data for this specific compound, this guide leverages structure-activity relationships (SAR) from analogous compounds to hypothesize potential biological targets. Key areas of interest include kinase inhibition, particularly within oncology and inflammatory disease pathways, and potential modulation of other enzyme families. This guide provides a framework for initial biological screening, detailing hypothetical signaling pathways and standardized experimental protocols to facilitate further research and drug development efforts.
Hypothesized Therapeutic Targets Based on Structural Analogs
The core structure, combining a pyridine ring with an amino-oxazole moiety, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Analysis of similar published compounds suggests several high-probability target classes.
Protein Kinases
Derivatives of pyridinyl-pyrimidines and related heterocycles are well-documented inhibitors of various protein kinases critical in cancer cell proliferation and survival.
-
Cyclin-Dependent Kinases (CDKs): Analogues such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2.[1] Inhibition of the cell cycle via CDKs is a validated anticancer strategy.
-
Fms-like Tyrosine Kinase 3 (FLT3): Compounds like 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine act as covalent inhibitors of FLT3, a key target in Acute Myeloid Leukemia (AML).[2]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is central to cell growth and survival. Quinazoline derivatives with a pyridyl group have demonstrated potent and selective inhibition of PI3Kδ, a target for hematological malignancies.[3]
-
G-Protein-Coupled Receptor Kinases (GRKs): Pyridine-containing compounds have been identified as inhibitors of GRK-2 and GRK-5, which are emerging targets for cardiovascular diseases like heart failure.[4]
Other Potential Enzyme Targets
-
Carbonic Anhydrases (CAs): Pyridine-3-sulfonamide derivatives are known to inhibit carbonic anhydrases, which are involved in pH regulation and are targets for glaucoma, epilepsy, and some cancers.[5]
-
Acyl-ACP Thioesterases: Thiazolo[4,5-b]pyridine scaffolds have been identified as inhibitors of acyl-ACP thioesterase, indicating a potential role in metabolic diseases or as herbicides.[6]
Predicted Signaling Pathway Involvement
Based on the likely kinase targets, this compound could modulate critical oncogenic and inflammatory signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Inhibition of PI3Kδ by a structural analog suggests a potential mechanism for inducing apoptosis in cancer cells, particularly in B-cell malignancies.[3]
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
FLT3 Signaling Pathway in AML
Inhibition of mutated FLT3 can block downstream signaling, leading to cell cycle arrest and apoptosis in leukemia cells.[2]
Caption: Hypothesized inhibition of FLT3 signaling in AML.
Quantitative Data from Structurally Similar Compounds
The following tables summarize in vitro efficacy data for compounds structurally related to this compound, providing a benchmark for future studies.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyridinyl-isoxazolo-amine (C14) | FLT3 | 256 | [2] |
| Pyridylquinazoline (A8) | PI3Kδ | 0.7 | [3] |
| Pyridylquinazoline (A5) | PI3Kδ | 1.3 | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | CDK2/cyclin A2 | 64.42 |[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound Class | Cell Line | Mutation Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyridinyl-isoxazolo-amine (C14) | MV4-11 | FLT3-ITD | 0.325 | [2] |
| Pyridinyl-isoxazolo-amine (C14) | MOLM-13 | FLT3-ITD | 0.507 | [2] |
| Pyridylquinazoline (A8) | SU-DHL-6 | - | 0.12 | [3] |
| Pyridylquinazoline (A5) | SU-DHL-6 | - | 0.16 | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | MV4-11 | - | 0.83 | [1] |
| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | HT-29 | - | 2.12 |[1] |
Proposed Experimental Protocols
To validate the hypothesized targets, the following standard experimental procedures are recommended.
In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
This protocol is adapted from methodologies used to screen for PI3K inhibitors.[3]
-
Objective: To determine the IC50 of the test compound against a specific kinase isoform.
-
Materials:
-
Recombinant human PI3Kδ enzyme.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
ATP, appropriate lipid substrate (e.g., PIP2).
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of enzyme/lipid substrate mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT/MTS Assay)
This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines.[2]
-
Objective: To determine the GI50 (concentration for 50% inhibition of cell proliferation) of the test compound.
-
Materials:
-
Cancer cell lines of interest (e.g., MV4-11 for FLT3, SU-DHL-6 for PI3Kδ).
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test compound dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well clear plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot viability versus log[compound concentration] and use non-linear regression to calculate the GI50 value.
-
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the compound inhibits the intended signaling pathway within the cell.[3]
-
Objective: To measure the phosphorylation status of downstream effectors of a target kinase (e.g., p-Akt for PI3K, p-STAT5 for FLT3).
-
Procedure:
-
Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Conclusion and Future Directions
While direct evidence is pending, the chemical structure of this compound strongly suggests its potential as a kinase inhibitor. The most promising initial targets for investigation are kinases implicated in oncology, such as FLT3, PI3K, and CDKs. The experimental framework provided here offers a clear path for the initial screening and validation of this compound's biological activity. Subsequent research should focus on comprehensive kinase profiling to assess selectivity, followed by ADME/Tox studies and in vivo efficacy models based on the most promising validated targets.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]
The Emerging Potential of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Analogs as Kinase Inhibitors: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyridine and isoxazole scaffolds in medicinal chemistry has yielded a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of 4-(pyridin-3-yl)-1,2-oxazol-5-amine and its close structural analogs, focusing on their synthesis, biological activity, and mechanism of action, primarily as kinase inhibitors. While literature on the exact title compound is sparse, this review consolidates key findings from structurally related pyridinyl-isoxazole and pyridinyl-pyrazole derivatives to offer insights into the structure-activity relationships (SAR) and future development of this chemical series.
Core Scaffold and Biological Significance
The this compound core represents a bioisosteric analog to the well-established pyridinyl-imidazole and pyridinyl-pyrazole classes of kinase inhibitors. These scaffolds are known to target the ATP-binding site of various kinases, with the pyridine nitrogen often forming a crucial hydrogen bond with the hinge region of the kinase domain. The isoxazole ring, as a replacement for imidazole or pyrazole, offers a modulation of electronic and steric properties, potentially leading to improved selectivity and pharmacokinetic profiles.
The primary biological target identified for this class of compounds is the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, analogs of this scaffold have also shown inhibitory activity against other kinases such as c-Jun N-terminal kinase (JNK), highlighting the potential for developing selective or multi-targeted kinase inhibitors.
Synthesis of Pyridinyl-Isoxazole Derivatives
The synthesis of this compound analogs generally involves the construction of the isoxazole ring followed by its linkage to the pyridine moiety, or vice versa. A common strategy for the formation of 3,4-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an enamine.
Below is a generalized workflow for the synthesis of such compounds.
Quantitative Biological Data of Analogs
The following table summarizes the in vitro inhibitory activity of a series of pyridinyl-isoxazole and pyridinyl-pyrazole analogs against p38α MAP kinase and JNK3. This data provides valuable insights into the structure-activity relationships of this class of compounds.
| Compound ID | Heterocyclic Core | R1 (Pyridine position) | R2 (Isoxazole/Pyrazole position) | p38α IC50 (nM) | JNK3 IC50 (nM) |
| 1 | Pyrazole | 2-amino | 3-H | 4 | 7 |
| 2 | Isoxazole | 2-amino | 3-H | >20,000 | 630 |
| 3 | Isoxazole | 2-amino | 3-Me | 1,500 | 1,500 |
| 4 | Isoxazole | 2-amino | 3-NHMe | >20,000 | 2,000 |
| 5 | Isoxazole | 2-amino | 3-OH | >20,000 | 80 |
| 6 | Pyrazole | 2-amino | 3-(4-fluorophenyl) | 100 | 1,200 |
| 7 | Thiazole | 2-amino | 5-(4-fluorophenyl) | 30 | Not reported |
Data is compiled from various sources in the literature and is intended for comparative purposes.
Signaling Pathway
The primary mechanism of action for many pyridinyl-isoxazole analogs is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of inflammatory responses.
Key Experimental Protocols
General Procedure for the Synthesis of 4-(Isoxazol-3-yl)pyridin-2-amine Analogs
This protocol is adapted from the literature for the synthesis of a close analog and serves as a representative example.
Step 1: Synthesis of the Pyridine Precursor
A solution of the appropriate pyridine derivative (1.0 eq) in a suitable solvent (e.g., THF) is treated with a strong base (e.g., n-BuLi, 1.1 eq) at low temperature (-78 °C). To this mixture, a solution of the desired isoxazole aldehyde (1.2 eq) in the same solvent is added dropwise. The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Oxidation to the Pyridinyl-Isoxazole
The alcohol intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent (e.g., manganese dioxide, 5.0 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(isoxazol-3-yl)pyridin-2-amine analog.
In Vitro p38α MAP Kinase Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A typical assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer. The enzyme is pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP to the enzyme-compound mixture. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel kinase inhibitors. The available data suggests that this class of compounds can effectively inhibit p38 MAP kinase and, with appropriate structural modifications, can be tuned for selectivity against other kinases like JNK. The synthesis of these compounds is achievable through established synthetic routes, allowing for the exploration of a wide range of structural diversity.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of substituents on both the pyridine and isoxazole rings is needed to optimize potency and selectivity.
-
Pharmacokinetic profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.
-
In vivo efficacy studies: Compounds with good in vitro potency and favorable pharmacokinetic profiles should be tested in animal models of inflammatory diseases or cancer to validate their therapeutic potential.
-
Exploration of other kinase targets: The versatility of this scaffold suggests that it may be a valuable starting point for the development of inhibitors against other clinically relevant kinases.
By leveraging the existing knowledge base and employing rational drug design principles, the this compound scaffold holds considerable promise for the development of the next generation of kinase-targeted therapies.
An In-depth Technical Guide to Homologs and Analogs of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Pyridin-3-yl)-1,2-oxazol-5-amine core represents a privileged scaffold in medicinal chemistry, demonstrating potential for interaction with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its homologs and analogs. The strategic incorporation of the pyridine ring, a common feature in numerous FDA-approved drugs, and the versatile 1,2-oxazol-5-amine moiety, offers a rich chemical space for the development of novel therapeutic agents. This document details experimental protocols, summarizes quantitative data, and visualizes key concepts to facilitate further research and drug discovery efforts in this area.
Synthesis of Pyridyl-Substituted Aminoisoxazoles
The synthesis of pyridyl-substituted aminoisoxazoles can be achieved through several strategic approaches. A common and effective method involves the construction of the isoxazole ring from acyclic precursors. While a direct synthesis for this compound is not extensively reported, a reliable protocol for a close analog, 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile, provides a strong foundation for accessing this class of compounds.
General Synthetic Approach
A plausible and adaptable synthetic route to this compound would involve the reaction of a pyridyl-substituted β-ketonitrile with hydroxylamine. The key starting material, a pyridylacetonitrile derivative, can be prepared from the corresponding pyridine carboxaldehyde.
DOT Script for General Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile
This protocol, adapted from the synthesis of a close analog, serves as a practical guide for researchers.[1]
Reaction Scheme:
Materials:
-
Pyridine-4-carboxaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A solution of sodium hydroxide in ethanol is prepared.
-
To this solution, pyridine-4-carboxaldehyde and malononitrile are added sequentially at room temperature.
-
Hydroxylamine hydrochloride is then added to the reaction mixture.
-
The mixture is stirred at room temperature for a specified time (e.g., 20 minutes)[1].
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water and acidifying to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization Data for 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile: [1]
| Parameter | Value |
| Melting Point | 255–257 °C (decomposition) |
| IR (KBr, cm⁻¹) | 3434, 3356 (NH₂), 2216 (C≡N), 1602 (C=N), 1288 (C–O–N) |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 7.37–7.55 (m, 2H), 8.45 (s, 2H, NH₂), 8.76 (d, J = 7.5 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 80.03, 114.82, 123.80, 142.69, 150.39, 152.43, 161.23 |
| Elemental Analysis (Calcd.) | C 58.06, H 3.25, N 30.09 |
| Elemental Analysis (Found) | C 58.01, H 3.27, N 30.15 |
Biological Activities and Potential Signaling Pathways
Analogs of this compound have shown potential as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. In particular, Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases have been identified as potential targets for structurally related pyridinyl-containing heterocyclic compounds.
Kinase Inhibition
Dysregulation of CDK2 is a significant factor in the development of various cancers. Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of overexpressed CDK2 in cancerous cells. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its substrates.
Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Several small molecule inhibitors targeting Aurora kinases are in clinical development. The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as a ligand-efficient inhibitor of the Aurora kinase family.
Potential Signaling Pathways
Given the kinase inhibitory potential of related compounds, it is plausible that analogs of this compound could modulate cell cycle progression and mitotic pathways.
DOT Script for CDK2 Signaling Pathway Inhibition
Caption: Inhibition of the CDK2 signaling pathway by a potential this compound analog.
DOT Script for Aurora Kinase Signaling Pathway Inhibition
Caption: Inhibition of Aurora Kinase signaling during mitosis by a potential analog.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is limited, analysis of related heterocyclic kinase inhibitors provides valuable insights for future drug design.
Table 1: SAR Summary of Related Pyridinyl-Heterocyclic Kinase Inhibitors
| Scaffold | Position of Pyridine N | Key Substituents | Biological Target(s) | Potency (IC₅₀) | Reference |
| N-phenylpyrimidin-4-amine | 3-pyridylamino at C4 | Varied on pyrimidine | CDK2 | Varies with substitution | N/A |
| 3-aminopyridin-2-one | 4-pyridyl at C5 | - | MPS1, Aurora A/B | ~10-100 µM | N/A |
| Imidazo[4,5-b]pyridine | - | 7-(piperazin-1-yl) | Aurora A/B/C | 0.042-0.227 µM | N/A |
Key Takeaways for SAR:
-
Position of the Pyridine Nitrogen: The position of the nitrogen atom within the pyridine ring is critical for activity and can influence the binding mode within the kinase active site.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can modulate potency and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and steric interactions.
-
Modifications of the Aminoisoxazole Core: The amino group at the 5-position of the isoxazole is a key hydrogen bond donor. Acylation or substitution of this amine can significantly impact biological activity. The 4-position of the isoxazole ring is a site for introducing further diversity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and other therapeutic agents. This guide has provided a foundational understanding of the synthesis, potential biological activities, and key structural considerations for this class of compounds.
Future research should focus on:
-
Developing a direct and efficient synthesis for this compound to enable broader exploration of its chemical space.
-
Systematic derivatization of the core scaffold to build a comprehensive SAR profile against a panel of relevant kinases.
-
In-depth biological evaluation of promising analogs in cellular and in vivo models to validate their therapeutic potential.
-
Co-crystallization studies of active compounds with their target kinases to elucidate the binding mode and guide further rational drug design.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the this compound core.
References
Methodological & Application
Experimental applications of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro experimental applications of the novel small molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. The following sections detail its putative mechanism of action as a kinase inhibitor, protocols for key in vitro assays, and representative data.
Postulated In Vitro Applications
Based on the common biological activities of structurally related pyridine and oxazole-containing compounds, this compound is hypothesized to function as a potent inhibitor of protein kinases involved in cellular signaling pathways critical for cell proliferation and survival. The primary in vitro applications for this compound are therefore centered around characterizing its inhibitory activity and its effects on cancer cell lines.
Key hypothesized in vitro applications include:
-
Enzymatic Inhibition Assays: To determine the direct inhibitory effect of the compound on specific protein kinase activity.
-
Cell-Based Proliferation and Viability Assays: To assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines.
-
Signaling Pathway Analysis: To elucidate the mechanism of action by observing the modulation of downstream signaling proteins following compound treatment.
Quantitative Data Summary
The following tables represent hypothetical data for the in vitro evaluation of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >1000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.2 |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.8 |
| Normal Fibroblasts | Non-cancerous | >50 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity.
Materials:
-
Recombinant human kinase (e.g., Target Kinase A)
-
Kinase substrate peptide
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multilabel plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the compound dilution to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cultured cancer cells.[1][2][3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway inhibited by this compound.
Caption: Postulated mechanism of action via kinase inhibition.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro compound evaluation.
References
Application Notes and Protocols for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. Its structure, featuring a pyridine ring linked to an oxazole amine, is found in various biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a variety of cell-based assays to elucidate its biological activity, mechanism of action, and potential as a therapeutic agent.
The protocols outlined below are designed to be adaptable to specific research questions and cell systems. They cover fundamental assays such as cell viability and cytotoxicity, as well as more targeted assays for assessing the compound's effect on specific cellular signaling pathways, particularly those involving protein kinases.[3][4]
Predicted Biological Activity and Potential Targets
The chemical scaffold of this compound suggests it may function as a kinase inhibitor. The pyridine and oxazole moieties are common pharmacophores in molecules targeting the ATP-binding pocket of kinases.[2] Potential kinase families to investigate include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[2]
-
Phosphoinositide 3-kinases (PI3Ks): Key components of the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival.[5]
-
G-protein-coupled receptor kinases (GRKs): Regulate the activity of G-protein-coupled receptors.[6]
-
Akt (Protein Kinase B): A central node in signaling pathways controlling cell survival and metabolism.[7]
Data Presentation
Quantitative data from cell-based assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Cell Viability/Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | Mean Absorbance/Fluorescence (± SD) | % Cell Viability | IC50 (µM) |
| Cell Line A | 0 (Vehicle Control) | 100 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Cell Line B | 0 (Vehicle Control) | 100 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Kinase Activity Assay (Phosphorylation Status)
| Target Protein | Cell Line | Compound Concentration (µM) | Mean Phospho-Protein Signal (± SD) | % Inhibition of Phosphorylation | IC50 (µM) |
| Phospho-Akt (Ser473) | Cell Line A | 0 (Vehicle Control) | 0 | ||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Phospho-Rb (Ser780) | Cell Line B | 0 (Vehicle Control) | 0 | ||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol determines the effect of the compound on the phosphorylation of a specific kinase or its substrate.[4]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize the data.
Protocol 3: Ba/F3 Cell Proliferation Assay for Kinase Inhibitors
This assay is used to assess the inhibitory effect of a compound on a specific kinase that drives the proliferation of IL-3 dependent Ba/F3 cells.[3][10]
Materials:
-
Ba/F3 cells engineered to express a constitutively active kinase of interest
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Wash the engineered Ba/F3 cells to remove IL-3.
-
Resuspend the cells in IL-3-free medium.
-
Plate the cells in a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Visualizations
Caption: Workflow for evaluating the biological activity of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Proposed mechanism of cell cycle arrest via CDK4/6 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
4-(Pyridin-3-yl)-1,2-oxazol-5-amine as a kinase inhibitor experimental setup
November 01, 2025
Application Note & Protocols
Disclaimer: Publicly available information and experimental data for the specific compound "4-(Pyridin-3-yl)-1,2-oxazol-5-amine" as a kinase inhibitor could not be located. The following document is a representative example created for illustrative purposes. It describes the characterization of a hypothetical, structurally related compound, "Cpd-PO-35A," as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) to demonstrate the standard format, data presentation, and protocols requested.
Abstract
This document provides detailed protocols for the characterization of Cpd-PO-35A, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers. We outline a biochemical assay to determine the inhibitory potency (IC₅₀) of the compound against a panel of kinases and a cell-based assay to assess its effect on the viability of EGFR-dependent cancer cells. The provided data and methodologies serve as a comprehensive guide for researchers investigating novel kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, including those controlling cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation is implicated in the progression of several solid tumors.[3][4] Small molecule inhibitors that target the ATP-binding site of EGFR have proven to be effective cancer therapies.[5]
Cpd-PO-35A is a hypothetical pyridinyl-oxazole based compound designed to inhibit EGFR. This application note details the experimental procedures to validate its potency, selectivity, and cellular activity.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Cpd-PO-35A was assessed against a panel of clinically relevant kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) was determined using a luminescence-based in vitro kinase assay.[6][7][8]
Table 1: Inhibitory Activity (IC₅₀) of Cpd-PO-35A against a Kinase Panel
| Kinase Target | Cpd-PO-35A IC₅₀ (nM) |
| EGFR | 15 |
| HER2 | 250 |
| VEGFR2 | > 10,000 |
| ABL1 | > 10,000 |
| SRC | 5,500 |
| CDK2 | > 10,000 |
Data are representative and hypothetical.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the direct inhibitory effect of a compound on purified kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6][7][9]
Materials:
-
Recombinant human EGFR kinase (e.g., from Promega, SignalChem)
-
Kinase-specific substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Cpd-PO-35A (or test compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[10]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Cpd-PO-35A in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 or 1:5.
-
Kinase Reaction Setup: a. In each well of a white assay plate, add 2.5 µL of kinase assay buffer. b. Add 0.5 µL of the serially diluted compound to the appropriate wells. For control wells, add 0.5 µL of DMSO (0% inhibition) and a known EGFR inhibitor like Gefitinib (100% inhibition). c. Add 1 µL of a pre-mixed solution of EGFR enzyme and substrate peptide to each well. d. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[9]
-
Initiate Kinase Reaction: a. Start the reaction by adding 1 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase. b. Incubate the plate at 30°C for 1 hour.
-
Detect Remaining ATP: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[10] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[10] d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal generated is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of the kinase inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.[2][11]
Materials:
-
A549 (human lung carcinoma) or other EGFR-expressing cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cpd-PO-35A (or test compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Sterile, clear-bottom, white-walled 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: a. Culture A549 cells to approximately 80% confluency. b. Trypsinize, count, and resuspend the cells in complete growth medium. c. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. d. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a 2X serial dilution of Cpd-PO-35A in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control. c. Incubate the plate for 72 hours in a humidified incubator.
-
Measure Cell Viability: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: a. Normalize the data to the vehicle control (DMSO) wells. b. Plot the percent viability against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of cell growth).
Visualizations
Experimental Workflow
Workflow for biochemical and cell-based assays.
EGFR Signaling Pathway
EGFR signaling and the point of inhibition.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of novel kinase inhibitors. The representative data for Cpd-PO-35A illustrate its potent and selective inhibition of EGFR in biochemical assays and its corresponding anti-proliferative effects in an EGFR-dependent cancer cell line. These methods are fundamental for advancing promising compounds through the drug discovery pipeline.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
Protocol for dissolving 4-(Pyridin-3-yl)-1,2-oxazol-5-amine for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, a pyridinyl-isoxazole derivative of interest in pharmaceutical research. Due to the limited availability of specific data for this compound, this protocol is based on the known chemical properties of structurally similar pyridinyl and isoxazole-containing molecules. The provided guidelines aim to ensure the optimal preparation of stock solutions for use in various experimental settings, including biological assays and screening.
Introduction
Heterocyclic compounds containing pyridine and isoxazole rings are prevalent scaffolds in medicinal chemistry, often exhibiting a range of biological activities. Proper dissolution and handling of these compounds are critical for obtaining reliable and reproducible experimental results. The solubility of such compounds can be influenced by factors including pH, solvent polarity, and the presence of specific functional groups. This document outlines a recommended procedure for dissolving this compound, along with important considerations regarding its stability.
Chemical Properties and Solubility Profile
While specific experimental data for this compound is not widely available, the solubility can be inferred from its constituent moieties. The pyridine ring is expected to enhance solubility in polar solvents, particularly under acidic conditions due to the basicity of the pyridine nitrogen. Isoxazole derivatives are generally more soluble in polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for initial dissolution. |
| Ethanol | Moderate | May require warming or sonication to achieve higher concentrations. |
| Methanol | Moderate | Similar to ethanol, solubility may be limited. |
| Water | Low | Solubility is expected to be poor at neutral pH. |
| Phosphate-Buffered Saline (PBS) | Low | Limited solubility expected. Acidification may improve solubility. |
Experimental Protocol for Dissolution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, followed by dilution into aqueous buffers for biological assays.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free water
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 175.17 g/mol , weigh out 1.75 mg.
-
Initial Dissolution: Add the weighed compound to a sterile vial. Add the appropriate volume of anhydrous DMSO to achieve the desired 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, the 10 mM stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer to achieve the final desired experimental concentrations.
-
Mixing: Gently vortex the working solutions after each dilution step to ensure homogeneity.
-
Precipitation Check: Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer.
Stability and Handling Considerations
-
pH Stability: The isoxazole ring can be susceptible to degradation under strongly basic conditions. It is recommended to maintain working solutions at a neutral or slightly acidic pH.
-
Light Sensitivity: Protect solutions from direct light, as isoxazole rings can be sensitive to UV irradiation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the DMSO stock solution to prevent degradation. Aliquoting is strongly recommended.
Diagrams
Experimental Workflow
Caption: Workflow for the preparation of this compound solutions.
Logical Relationships in Protocol
Caption: Logical flow from solid compound to experimental application.
Application Notes and Protocols for In Vivo Experimental Design Using 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound with potential therapeutic applications. Its structural motifs, featuring both pyridine and oxazole rings, are present in various biologically active molecules, suggesting its potential to modulate key signaling pathways implicated in disease.[1][2][3] These application notes provide a comprehensive framework for the in vivo evaluation of this compound, with a focus on a neuroprotective context, a common therapeutic area for related structures.[4][5] The protocols and experimental designs outlined herein are intended to serve as a detailed guide for researchers investigating its efficacy and mechanism of action in preclinical models.
Hypothesized Therapeutic Target and Signaling Pathway
While the specific molecular targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating intracellular signaling cascades.[6][7][8] We hypothesize that the compound acts as an inhibitor of a kinase upstream of the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. By inhibiting this upstream kinase, the compound may prevent the downstream phosphorylation and activation of pro-apoptotic proteins, thereby exerting a neuroprotective effect.
In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
This section outlines a comprehensive in vivo study to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.[9]
Experimental Workflow
1. Animal Model
-
Model: 5XFAD transgenic mice are recommended as they exhibit significant amyloid plaque pathology and cognitive deficits at an early age.[9]
-
Age: 3-4 months at the start of the study.
-
Sex: Both male and female mice should be included.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Size: n = 10-15 mice per group to ensure statistical power.
2. Dosing and Administration
-
Compound Preparation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: A dose-ranging study is recommended. Example doses could be 1, 5, and 25 mg/kg.
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Frequency: Once daily administration.
-
Duration: 12 weeks.
-
Control Groups: A vehicle control group and a positive control group (an established neuroprotective agent) should be included.
3. Behavioral Assessments
Cognitive function should be assessed at baseline, mid-point (6 weeks), and at the end of the study (12 weeks).[10][11][12]
-
Morris Water Maze (MWM): To assess spatial learning and memory.[13]
-
Y-Maze Spontaneous Alternation: To evaluate short-term working memory.[14]
-
Novel Object Recognition: To test recognition memory.[11]
4. Post-Mortem Analysis
At the end of the study, mice will be euthanized, and brain tissue collected for analysis.[15][16]
-
Immunohistochemistry: To quantify amyloid-beta plaque load (using antibodies like 6E10), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and neuronal loss (NeuN staining).[15][16]
-
Biochemical Assays:
-
ELISA: To measure levels of soluble and insoluble amyloid-beta peptides in brain homogenates.
-
Western Blot: To assess the phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., Akt, and downstream targets).
-
Detailed Experimental Protocols
Protocol 1: Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.[13]
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Submerged platform (10 cm diameter)
-
Video tracking software
-
Visual cues placed around the room
Procedure:
-
Acclimation (Day 1): Allow mice to swim freely in the pool for 60 seconds without the platform.
-
Visible Platform Training (Day 2): The platform is raised above the water surface and marked with a visible flag. Mice are trained in four trials to associate the platform with escape.
-
Hidden Platform Training (Days 3-7): The platform is submerged 1 cm below the water surface. For each trial, the mouse is placed into the pool from one of four starting positions. The mouse is allowed 60 seconds to find the platform. If it fails, it is gently guided to the platform.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
Data to Collect:
-
Escape latency (time to find the platform)
-
Path length to reach the platform
-
Time spent in the target quadrant during the probe trial
Protocol 2: Immunohistochemistry for Amyloid-Beta Plaques
Objective: To visualize and quantify amyloid-beta plaque deposition in the brain.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (10 µm)
-
Anti-amyloid-beta antibody (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene and a graded series of ethanol solutions.
-
Antigen Retrieval: Heat slides in a citrate buffer (pH 6.0).
-
Blocking: Incubate sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the anti-amyloid-beta antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Apply the ABC reagent.
-
Visualization: Add the DAB substrate to develop the color reaction.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin and mount coverslips.
-
Imaging and Analysis: Capture images of the cortex and hippocampus and quantify the plaque area using image analysis software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Treatment Group | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Vehicle | 55 ± 5 | 45 ± 4 | 35 ± 3 | 25 ± 3 | 20 ± 2 |
| Compound (1 mg/kg) | 52 ± 6 | 40 ± 5 | 30 ± 4 | 22 ± 3 | 18 ± 2 |
| Compound (5 mg/kg) | 48 ± 5 | 35 ± 4 | 25 ± 3 | 18 ± 2 | 15 ± 2 |
| Compound (25 mg/kg) | 40 ± 4 | 28 ± 3 | 20 ± 2 | 15 ± 2 | 12 ± 1 |
| Positive Control | 42 ± 5 | 30 ± 4 | 22 ± 3 | 16 ± 2 | 13 ± 1 |
| Data are presented as mean ± SEM. |
Table 2: Brain Amyloid-Beta Plaque Load (% Area)
| Treatment Group | Cortex | Hippocampus |
| Vehicle | 12.5 ± 1.5 | 8.2 ± 1.1 |
| Compound (1 mg/kg) | 10.1 ± 1.2 | 6.8 ± 0.9 |
| Compound (5 mg/kg) | 7.8 ± 0.9 | 4.5 ± 0.6 |
| Compound (25 mg/kg) | 4.2 ± 0.5 | 2.1 ± 0.3 |
| Positive Control | 5.5 ± 0.7 | 3.0 ± 0.4 |
| Data are presented as mean ± SEM. |
These application notes provide a robust and detailed framework for the in vivo investigation of this compound. The provided protocols and experimental designs, while centered on a neuroprotective hypothesis, can be adapted for other therapeutic areas such as oncology or inflammation, where related chemical scaffolds have shown promise.[6][17] Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data, enabling a thorough evaluation of the compound's therapeutic potential.
References
- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 5. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 13. m.youtube.com [m.youtube.com]
- 14. criver.com [criver.com]
- 15. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a pyridine ring linked to an oxazole amine core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The combination of the electron-deficient pyridine ring and the versatile oxazole scaffold suggests potential interactions with a range of biological targets, particularly protein kinases.
This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays, with a specific focus on its potential as a modulator of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to environmental stresses and inflammatory cytokines, making them attractive targets for the development of novel therapeutics for inflammatory diseases and cancer.[1][2][3]
Putative Biological Target: p38α MAP Kinase
While direct experimental evidence for the specific biological target of this compound is not extensively documented in publicly available literature, its structural components are found in known kinase inhibitors. For instance, fragment-based screening has identified molecules containing pyridyl and amino-heterocyclic moieties as binders to the ATP-binding site of p38α MAP kinase.[4][5] Specifically, fragments like 2-amino-3-benzyloxypyridine have shown interaction with the hinge region of p38α.[5] This suggests that this compound could potentially act as an inhibitor of p38α MAP kinase.
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress.[6][7] It involves a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase.[7] Upon activation by upstream stimuli such as cytokines or environmental stress, the MAPKKK phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues within its activation loop.[8][9] Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.[1][6]
p38α MAP Kinase Signaling Pathway
Caption: Putative p38α MAPK signaling pathway and the potential point of inhibition.
High-Throughput Screening Application Notes
This compound can be effectively screened against p38α MAP kinase using various HTS assay formats. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified p38α kinase. They are ideal for primary screening to identify direct inhibitors of the kinase.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[10] It is a robust and sensitive method suitable for HTS.
-
Fluorescence Polarization (FP) Assay: This method measures the binding of a fluorescently labeled tracer to the kinase. A small molecule that displaces the tracer will cause a decrease in fluorescence polarization. This format is suitable for identifying ATP-competitive inhibitors.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the phosphorylation of a substrate by the kinase. It involves a donor fluorophore on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibition of the p38α signaling pathway within a cellular environment.
-
Phospho-p38α Cellular Immunoassay: This assay quantifies the level of phosphorylated (activated) p38α in cells. High-content screening (HCS) platforms can be used to measure the phosphorylation status of p38α on a per-cell basis using immunofluorescence.[11]
-
AlphaLISA® SureFire® Ultra™ Assay: This is a sensitive, no-wash cellular kinase assay that measures the phosphorylation of endogenous substrates in cell lysates.[12] It is well-suited for HTS in 384-well and 1536-well formats.
-
Reporter Gene Assay: A reporter gene (e.g., luciferase) under the control of a promoter regulated by a p38α-downstream transcription factor (e.g., ATF-2) can be used. Inhibition of p38α will lead to a decrease in reporter gene expression.
Experimental Protocols
The following are detailed protocols for representative biochemical and cell-based assays to screen for inhibitors of p38α MAP kinase.
Protocol 1: In Vitro p38α Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available kinase assay systems.[10]
Materials:
-
Recombinant human p38α kinase
-
p38α substrate (e.g., ATF-2 peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (and other test compounds) dissolved in DMSO
-
384-well white assay plates
Experimental Workflow:
Caption: Workflow for the in vitro p38α kinase assay using ADP-Glo™.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Add 2 µL of p38α kinase solution to each well (except negative controls).
-
Initiate the kinase reaction by adding 2 µL of a solution containing the p38α substrate and ATP. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Phospho-p38α HCS Assay
This protocol is a general guideline for a high-content screening assay to measure p38α phosphorylation.[11]
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Anisomycin (or another p38α activator)
-
This compound (and other test compounds) dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain (e.g., Hoechst 33342)
-
384-well clear-bottom imaging plates
Experimental Workflow:
Caption: Workflow for a cell-based phospho-p38α HCS assay.
Procedure:
-
Seed HeLa cells into 384-well imaging plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or control compounds for 1 hour.
-
Stimulate the cells with an EC₈₀ concentration of anisomycin for 30 minutes to induce p38α phosphorylation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash and block with 5% BSA for 1 hour.
-
Incubate with anti-phospho-p38α primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
Wash the cells and acquire images using a high-content imaging system.
Data Analysis: Image analysis software is used to identify individual cells based on the nuclear stain and quantify the intensity of the phospho-p38α signal in the cytoplasm and/or nucleus. The average phospho-p38α intensity per cell is calculated for each well. The percent inhibition is determined relative to the anisomycin-stimulated control, and IC₅₀ values are calculated.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format. Below are example tables for presenting screening data.
Table 1: In Vitro p38α Kinase Inhibition Data
| Compound ID | Structure | IC₅₀ (nM) | Hill Slope |
| This compound | [Insert 2D Structure] | [Hypothetical Value, e.g., 150] | [e.g., 1.2] |
| SB203580 (Control) | [Insert 2D Structure] | 50 | 1.1 |
| Staurosporine (Control) | [Insert 2D Structure] | 5 | 1.0 |
Table 2: Cell-Based Phospho-p38α Inhibition Data
| Compound ID | IC₅₀ (nM) in HeLa cells | Maximum Inhibition (%) |
| This compound | [Hypothetical Value, e.g., 500] | [e.g., 95] |
| SB203580 (Control) | 200 | 98 |
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively screen this compound and its analogs in high-throughput assays, particularly targeting the p38α MAP kinase pathway. The combination of biochemical and cell-based screening approaches will enable a thorough characterization of its inhibitory activity and cellular efficacy, paving the way for further lead optimization and drug development efforts.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. revvity.com [revvity.com]
Applikationsbeschreibung und Protokolle: Derivatisierungsmethoden für 4-(Pyridin-3-yl)-1,2-oxazol-5-amin
Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Synthetische Organische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
4-(Pyridin-3-yl)-1,2-oxazol-5-amin ist ein heterocyclisches Molekül, das als wertvolles Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenzieller biologischer Aktivität dient. Die primäre Aminogruppe am Oxazolring ist ein reaktiver Angriffspunkt für diverse chemische Modifikationen. Diese Applikationsbeschreibung umreißt drei wesentliche Derivatisierungsmethoden – N-Acylierung, N-Alkylierung und Buchwald-Hartwig-Aminierung – zur Erzeugung von Substanzbibliotheken für das Screening in der Wirkstoffforschung. Die hier beschriebenen Protokolle basieren auf etablierten Methoden für strukturell verwandte Aminoheterocyclen und bieten eine solide Grundlage für die Synthese neuer Derivate.
Derivatisierungsmethoden im Überblick
Die Derivatisierung des 4-(Pyridin-3-yl)-1,2-oxazol-5-amin-Kerns konzentriert sich auf die Modifikation der exocyclischen Aminogruppe. Die drei primären untersuchten Methoden sind:
-
N-Acylierung: Einführung einer Acylgruppe zur Bildung von Amid-Derivaten. Diese Reaktion wird typischerweise mit Acylchloriden oder Carbonsäureanhydriden in Gegenwart einer Base durchgeführt.
-
N-Alkylierung: Einführung einer Alkylgruppe zur Bildung von sekundären oder tertiären Aminen. Diese Methode nutzt Alkylhalogenide als Alkylierungsreagenzien.[1]
-
Buchwald-Hartwig-Aminierung: Eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von N-Aryl- oder N-Heteroaryl-Bindungen, die eine breite Palette an komplexen Derivaten zugänglich macht.[2][3]
Diese Methoden ermöglichen die systematische Veränderung der sterischen und elektronischen Eigenschaften des Moleküls, was für die Optimierung von Leitstrukturen in der medizinischen Chemie entscheidend ist.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen repräsentative Ausbeuten für die Derivatisierungsreaktionen zusammen. Es ist zu beachten, dass diese Daten aus Studien mit strukturell analogen Aminoheterocyclen stammen, da spezifische Daten für 4-(Pyridin-3-yl)-1,2-oxazol-5-amin in der Literatur nicht verfügbar sind.
Tabelle 1: N-Acylierung von Aminoheterocyclen – Repräsentative Ausbeuten
| Acylierungsreagenz | Analoges Substrat | Ausbeute (%) | Referenz |
| Cyanoessigsäure/Essigsäureanhydrid | 5-Amino-1,2,3-triazol-Derivate | >95 | [4] |
| Pyrazol-3-carbonylchlorid | 5-Amino-1,3,4-thiadiazol-2-sulfonamid | 75-85 | [1] |
| Benzoylchlorid | L-Valin | 89 | [5] |
Tabelle 2: N-Alkylierung von Aminoheterocyclen – Repräsentative Ausbeuten
| Alkylierungsreagenz | Analoges Substrat | Base | Ausbeute (%) | Referenz |
| Benzylbromid | N-Benzoyl-5-(aminomethyl)tetrazol | K₂CO₃ | 98 (Summe der Regioisomere) | [6] |
| 1-(Chlormethyl)-4-methoxybenzen | Imidazo[4,5-b]pyridin-Derivat | K₂CO₃ | 72 | [7] |
| 5-Brompent-1-en | 2-Azidobenzolsulfonamid | NaH | 85 | [8] |
Tabelle 3: Buchwald-Hartwig-Aminierung – Repräsentative Ausbeuten
| Arylhalogenid | Analoges Substrat | Katalysatorsystem (Pd-Quelle/Ligand) | Base | Ausbeute (%) | Referenz |
| Diverse Arylbromide | 4-(Pyridin-3-yl)pyrimidin-2-amin | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | 27-82 | [2] |
| 4-Bromtoluol | 2-Aminooxazol-Derivat | X-Phos Pd G2 | NaOtBu | 16 | [9] |
| Arylchloride | Diverse Amine | Pd(OAc)₂ / Brettphos | LiHMDS | >90 | [10] |
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien für die Derivatisierung von 4-(Pyridin-3-yl)-1,2-oxazol-5-amin konzipiert. Optimierungen der Reaktionsbedingungen (z.B. Temperatur, Reaktionszeit, Konzentration, Wahl der Base oder des Katalysators) können erforderlich sein, um die Ausbeuten für spezifische Substrate zu maximieren.
Protokoll 1: N-Acylierung zur Synthese von Amid-Derivaten
Materialien:
-
4-(Pyridin-3-yl)-1,2-oxazol-5-amin (1 Äquiv.)
-
Acylchlorid oder Carbonsäureanhydrid (1.1 - 1.5 Äquiv.)
-
Base (z.B. Triethylamin (TEA), Pyridin oder Diisopropylethylamin (DIPEA)) (2-3 Äquiv.)
-
Wasserfreies Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF))
-
Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Standard-Ausrüstung für organische Synthese
Prozedur:
-
Lösen Sie 4-(Pyridin-3-yl)-1,2-oxazol-5-amin (1 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Fügen Sie die Base (z.B. TEA, 2 Äquiv.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam eine Lösung des Acylchlorids (1.1 Äquiv.) in wasserfreiem DCM hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung gequencht.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
Protokoll 2: N-Alkylierung zur Synthese von sekundären Amin-Derivaten
Materialien:
-
4-(Pyridin-3-yl)-1,2-oxazol-5-amin (1 Äquiv.)
-
Alkylhalogenid (z.B. Alkylbromid oder -iodid) (1.2 - 2 Äquiv.)
-
Base (z.B. Kaliumcarbonat (K₂CO₃), Cäsiumcarbonat (Cs₂CO₃) oder Natriumhydrid (NaH)) (2-3 Äquiv.)
-
Wasserfreies Lösungsmittel (z.B. Aceton, DMF oder THF)
-
Standard-Ausrüstung für organische Synthese
Prozedur:
-
Geben Sie 4-(Pyridin-3-yl)-1,2-oxazol-5-amin (1 Äquiv.) und die Base (z.B. K₂CO₃, 2.5 Äquiv.) in einen trockenen Rundkolben.
-
Fügen Sie wasserfreies DMF hinzu und rühren Sie die Suspension bei Raumtemperatur unter einer inerten Atmosphäre.
-
Fügen Sie das Alkylhalogenid (1.2 Äquiv.) hinzu und erwärmen Sie die Reaktionsmischung auf 50-80 °C.
-
Rühren Sie die Mischung für 4-24 Stunden und überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das N-alkylierte Derivat zu isolieren.
Protokoll 3: Palladium-katalysierte Buchwald-Hartwig-Aminierung
Materialien:
-
4-(Pyridin-3-yl)-1,2-oxazol-5-amin (1 Äquiv.)
-
Aryl- oder Heteroarylhalogenid (z.B. Arylbromid) (1.2 Äquiv.)
-
Palladium-Präkatalysator (z.B. Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphin-Ligand (z.B. Xantphos, BINAP, SPhos) (2-10 mol%)
-
Starke, nicht-nukleophile Base (z.B. Natrium-tert-butoxid (NaOtBu), Cäsiumcarbonat (Cs₂CO₃)) (1.5 - 2 Äquiv.)
-
Wasserfreies, entgastes Lösungsmittel (z.B. Toluol, Dioxan)
-
Standard-Ausrüstung für Schlenk-Technik
Prozedur:
-
Geben Sie den Palladium-Präkatalysator, den Liganden und die Base in einen trockenen Schlenk-Kolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem inerten Gas (Argon).
-
Fügen Sie das Arylhalogenid und 4-(Pyridin-3-yl)-1,2-oxazol-5-amin hinzu.
-
Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-110 °C) für 12-24 Stunden, bis die Ausgangsmaterialien laut DC oder LC-MS-Analyse vollständig umgesetzt sind.
-
Kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit einem geeigneten Lösungsmittel (z.B. Ethylacetat) und filtrieren Sie sie durch eine kurze Säule aus Celite, um die Palladium-Rückstände zu entfernen.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das N-arylierte Produkt zu erhalten.
Visualisierungen
Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 4-(Pyridin-3-yl)-1,2-oxazol-5-amin.
Schematischer Arbeitsablauf der Buchwald-Hartwig-Aminierung
Abbildung 2: Detaillierter experimenteller Arbeitsablauf für die Buchwald-Hartwig-Aminierung.
Konzept der Leitstrukturoptimierung durch Derivatisierung
Abbildung 3: Konzeptdiagramm zur Rolle der Derivatisierung in der Leitstrukturoptimierung.
References
- 1. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Antimicrobial Studies of Pyridine-Substituted Isoxazole Derivatives
A Note on 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: Extensive literature searches did not yield specific antimicrobial studies for the compound this compound. However, the core structure, which combines a pyridine ring and an isoxazole ring, is a well-recognized pharmacophore in the development of new antimicrobial agents. Both isoxazole and pyridine derivatives have demonstrated a wide range of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4][5] This document will, therefore, focus on the broader class of pyridine-substituted isoxazole derivatives, providing a detailed overview of their application in antimicrobial research, based on available scientific literature.
Application Notes
Introduction
Isoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][6] The incorporation of a pyridine moiety into the isoxazole scaffold can further enhance the antimicrobial efficacy and spectrum of these compounds. Pyridine-containing compounds are also known for their broad-spectrum antimicrobial activities.[4][5] The combination of these two pharmacophores in a single molecule, such as in pyridine-substituted isoxazoles, presents a promising strategy for the development of novel anti-infective agents to combat the growing challenge of antimicrobial resistance.
Mechanism of Action (Hypothesized)
While the precise mechanism of action can vary between different derivatives, isoxazole-containing compounds have been suggested to exert their antimicrobial effects through various pathways, including the inhibition of essential enzymes in microbial metabolic pathways or interference with cell wall synthesis. Molecular docking studies on some isoxazole derivatives have aimed to predict their binding affinity to microbial proteins.[1] Further research, including molecular docking and in-vitro enzymatic assays, is necessary to elucidate the specific molecular targets of novel pyridine-substituted isoxazole derivatives.
Potential Applications
-
Broad-Spectrum Antibacterial Agents: Derivatives of isoxazole have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][7]
-
Antifungal Agents: Certain isoxazole derivatives have also demonstrated efficacy against fungal pathogens.
-
Anti-tubercular Agents: The isoxazole scaffold has been explored for the development of new treatments for tuberculosis.[2]
-
Lead Compounds in Drug Discovery: The pyridine-isoxazole scaffold can serve as a foundational structure for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data
The following table summarizes the antimicrobial activity of selected pyridine-substituted isoxazole and related derivatives from the literature.
| Compound | Microorganism | Method | Activity Measurement | Value | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Not Specified | MIC | 125 µg/mL | [7] |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | Not Specified | MIC | 125 µg/mL | [7] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Pseudomonas aeruginosa | Not Specified | MIC | 125 µg/mL | [7] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Escherichia coli | Not Specified | MIC | 125 µg/mL | [7] |
| 3-(pyridin-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Five Gram-positive bacteria | Serial Dilution | MIC | Similar to Linezolid | [8][9] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for key experiments in the antimicrobial evaluation of pyridine-substituted isoxazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a pyridine-substituted isoxazole derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Sterile swabs
-
Positive control (standard antibiotic disk)
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks, along with a positive control disk, onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Caption: General workflow for the discovery and evaluation of novel antimicrobial agents.
Caption: Hypothetical bacterial signaling pathway targeted by a pyridinyl-isoxazole inhibitor.
References
- 1. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and effective method is the cyclization of a substituted acetonitrile precursor with a source of hydroxylamine. A plausible two-step approach involves the initial formation of an oxime intermediate, 2-(hydroxyimino)-2-(pyridin-3-yl)acetonitrile, from 3-acetylpyridine, followed by a base-mediated cyclization to form the desired 5-amino-1,2-oxazole ring.
Q2: What are the critical parameters that influence the yield of the final product?
A2: The key factors affecting the overall yield include the purity of starting materials, the choice of base for the cyclization step, reaction temperature, and reaction time. Efficient conversion in the first step to the oxime intermediate is also crucial.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include the hydrolysis of the nitrile group in the starting material or intermediate, dimerization or decomposition of the nitrile oxide intermediate if the reaction is not controlled properly, and the formation of isomeric oxazole products.
Q4: What purification methods are most effective for the final product?
A4: Purification of this compound typically involves crystallization or column chromatography. The choice of solvent for crystallization is critical and may require some optimization. For chromatography, a silica gel stationary phase with a gradient of polar solvents like ethyl acetate in a non-polar solvent like hexanes is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete oximation of the starting material (3-acetylpyridine derivative). | - Ensure the use of a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, pyridine) to drive the reaction to completion. - Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| Inefficient cyclization of the oxime intermediate. | - Optimize the base used for cyclization. Stronger bases like sodium ethoxide or potassium carbonate may be more effective than weaker bases. - Vary the reaction temperature. While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy. | |
| Decomposition of starting materials or intermediates. | - Ensure all reagents and solvents are dry and of high purity. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Formation of Multiple Products (Low Selectivity) | Formation of regioisomers. | - While less common in this specific synthesis, the choice of reaction conditions can sometimes influence regioselectivity in isoxazole formation. Sticking to established protocols for 5-amino-1,2-oxazole synthesis is recommended. |
| Side reactions due to harsh conditions. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition or side reactions. - Use the mildest effective base and the lowest practical temperature to favor the desired reaction pathway. | |
| Difficult Purification | Product is an oil or does not crystallize easily. | - Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. - Utilize column chromatography with a carefully selected solvent system to isolate the pure product. |
| Presence of polar impurities. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - An aqueous workup to remove inorganic salts and water-soluble impurities is often beneficial before final purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-2-(pyridin-3-yl)acetonitrile (Intermediate)
Materials:
-
3-Acetylpyridine
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-acetylpyridine (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime intermediate. This is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
2-(hydroxyimino)-2-(pyridin-3-yl)acetonitrile
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
Procedure:
-
Dissolve the crude 2-(hydroxyimino)-2-(pyridin-3-yl)acetonitrile (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting solubility issues with 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(Pyridin-3-yl)-1,2-oxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents should I try first to dissolve the compound?
For initial attempts, polar aprotic solvents are generally recommended for compounds of this nature. The most common starting solvents in a laboratory setting are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions for in vitro experiments.
Q3: My compound did not dissolve in DMSO. What should I do next?
If you are encountering issues with dissolving the compound in DMSO, you can try a combination of the following techniques:
-
Gentle Heating: Warm the solution to 37°C (98.6°F). In some cases, gentle heating can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to apply ultrasonic energy. This can help to break down aggregates of the compound and enhance solvation.
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
If these methods are unsuccessful, you may need to consider using a co-solvent system or exploring alternative solvents.
Q4: Can I use pH modification to improve the aqueous solubility?
Yes, pH modification is a highly effective strategy for compounds containing a pyridine ring.[2] The pyridine moiety is basic and can be protonated to form a more soluble salt in acidic conditions. You can try to dissolve the compound in an acidic buffer (e.g., citrate or phosphate buffer with a pH below the compound's pKa). However, it is crucial to ensure that the acidic conditions do not degrade the compound or interfere with your downstream experiments.
Q5: What are some alternative formulation strategies if standard solvents fail?
For challenging cases, several advanced formulation strategies can be employed to enhance solubility.[3][4] These are often used in drug development and include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[5]
-
Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[6]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and improve their water solubility.[3]
-
Solid Dispersions: The compound can be dispersed in a polymer matrix to create a solid dispersion, which can improve both solubility and dissolution rate.[1]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Dissolution Protocol
For a starting point, the following protocol can be used to prepare a stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Protocol:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If solubility is still an issue, place the tube in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing.
-
Once dissolved, store the stock solution appropriately, protected from light and moisture.
Solvent Properties and Selection
The following table summarizes the properties of common laboratory solvents that can be considered for dissolving your compound.
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Notes |
| Water | Polar Protic | 80.1 | 100 | Solubility is likely low; pH adjustment may be necessary. |
| DMSO | Polar Aprotic | 47.2 | 189 | Good starting point for stock solutions. |
| DMF | Polar Aprotic | 36.7 | 153 | Similar to DMSO, can be a good alternative. |
| Ethanol | Polar Protic | 24.5 | 78.4 | Often used as a co-solvent. |
| Methanol | Polar Protic | 32.7 | 64.7 | Can be more effective than ethanol for some compounds. |
| Propylene Glycol | Polar Protic | 32.0 | 188.2 | A common co-solvent in formulations.[5] |
| Polyethylene Glycol (PEG) | Polar | Varies | Varies | Often used in drug delivery systems.[5] |
Note: The data in this table is for general reference.
Troubleshooting Workflow
If you are facing persistent solubility issues, follow the workflow below.
Caption: A troubleshooting workflow for solubility issues.
Hypothetical Signaling Pathway Involvement
Compounds with structures similar to this compound are often investigated as inhibitors of protein kinases due to their ability to mimic the hinge-binding region of ATP. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.
Caption: A hypothetical MAPK signaling pathway.
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the condensation of a β-ketonitrile with hydroxylamine.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase reaction temperature: Gradually increase the temperature in increments of 10°C, while monitoring for byproduct formation. High temperatures can sometimes lead to decomposition. - Check reagent quality: Ensure the starting materials, especially the β-ketonitrile and hydroxylamine, are pure and dry. |
| Incorrect pH | The pH of the reaction mixture can be critical for the cyclization step.[1] - Adjust pH: The optimal pH for isoxazole formation from β-dicarbonyl compounds and hydroxylamine is often slightly acidic to neutral.[1] Perform small-scale experiments to screen a pH range from 4 to 7. |
| Poor solubility of starting materials | - Solvent screening: Test a range of solvents to ensure all reactants are sufficiently soluble. Common solvents for this reaction include ethanol, methanol, and aqueous mixtures. |
| Catalyst inefficiency | While not always necessary, a catalyst can sometimes promote the reaction. - Catalyst screening: Consider adding a mild acid or base catalyst. For similar syntheses, copper catalysts have been shown to be effective in cyclization reactions to form isoxazoles.[2] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Formation of regioisomers | The reaction of unsymmetrical β-dicarbonyl compounds with hydroxylamine can lead to the formation of regioisomers.[1] - Control of reaction conditions: Temperature and pH are key factors in controlling regioselectivity.[1] Lower temperatures often favor the formation of one isomer over the other. - Purification: Utilize column chromatography with a suitable solvent system to separate the desired isomer. |
| Decomposition of starting materials or product | - Milder reaction conditions: Employ lower temperatures and shorter reaction times. - Inert atmosphere: If reactants or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the amino group | The 5-amino group of the isoxazole can be susceptible to hydrolysis under harsh acidic or basic conditions. - Neutral work-up: Ensure the work-up procedure is performed under neutral or mildly basic conditions. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly polar | The pyridine and amine functionalities make the product polar and potentially water-soluble. - Extraction with different solvents: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. - Salting out: If the product is in an aqueous layer, adding a saturated salt solution (e.g., NaCl) can decrease its solubility and facilitate extraction. |
| Product co-elutes with impurities during chromatography | - Optimize chromatography conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of basic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine.[3] For the target molecule, this would involve the condensation of 2-cyano-1-(pyridin-3-yl)ethan-1-one with hydroxylamine.
Q2: How can I optimize the yield of the desired product?
Optimization of the yield can be achieved by systematically varying key reaction parameters. A design of experiments (DoE) approach can be beneficial. Key parameters to investigate include:
-
Temperature: Evaluate a range from room temperature to the reflux temperature of the chosen solvent.
-
Solvent: Screen polar protic solvents like ethanol and methanol, as well as aprotic solvents like DMF and DMSO.
-
pH: As mentioned in the troubleshooting guide, the pH is critical and should be optimized.[1]
-
Reaction Time: Monitor the reaction over time to determine the point of maximum product formation before significant side product formation occurs.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Q4: Are there any safety precautions I should be aware of?
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid excessive heating of the solid material.
-
Solvents: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine-containing compounds: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Handle them in a fume hood.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-cyano-1-(pyridin-3-yl)ethan-1-one
-
Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-cyano-1-(pyridin-3-yl)ethan-1-one (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water, then adding it to the ethanolic solution of the β-ketonitrile.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Acetate | 25 | 24 | 45 |
| 2 | Ethanol | Sodium Acetate | 78 (reflux) | 6 | 65 |
| 3 | Methanol | Sodium Bicarbonate | 65 (reflux) | 8 | 62 |
| 4 | DMF | Triethylamine | 80 | 4 | 75 |
| 5 | Water | Sodium Hydroxide | 50 | 12 | 55 |
Visualizations
References
Technical Support Center: Purification of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is highly soluble in the chosen solvent system, even at low temperatures. | - Solvent Screening: Experiment with a range of solvents with varying polarities. Good solvent pairs for compounds with amine and pyridine functionalities often include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane. - Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., water, hexane, diethyl ether) until turbidity is observed. Heat to redissolve and then allow to cool slowly. |
| Oily Product Instead of Crystals | The presence of impurities is depressing the melting point and preventing crystallization. | - Column Chromatography: Purify the crude material using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the ethyl acetate or adding methanol) is often effective. - Trituration: If the oil is viscous, try triturating with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). |
| Persistent Impurities in Purified Product (Confirmed by TLC/LC-MS) | Co-elution of impurities with the product during column chromatography. | - Optimize Chromatography Conditions: - Solvent System: Try a different solvent system for elution. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol. - Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column. - Salt Formation: Convert the amine to a salt (e.g., hydrochloride) by treating it with HCl in a suitable solvent. The salt will have different solubility and chromatographic properties, which may allow for easier separation from non-basic impurities. The free base can be regenerated by neutralization.[1] |
| Product Degradation During Purification | The compound may be sensitive to acidic or basic conditions, or prolonged heating. | - Use Neutral Conditions: Employ neutral alumina for chromatography instead of silica gel, which is acidic. - Avoid Strong Acids/Bases: If salt formation is used, employ mild conditions and avoid prolonged exposure. - Low-Temperature Purification: Perform recrystallization and chromatography at lower temperatures if thermal instability is suspected. |
| Broad Peaks in HPLC Analysis | Interaction of the basic pyridine and amine functionalities with the stationary phase. | - Use an Additive in the Mobile Phase: For reverse-phase HPLC, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the basic nitrogens and improve peak shape. - Use a Different Column: Consider a column specifically designed for the analysis of basic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific data is limited, based on its structure containing a pyridine ring, an oxazole ring, and an amino group, the compound is expected to be a polar molecule. It is likely to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents such as ethyl acetate, dichloromethane, and diethyl ether is expected to be moderate to low, and it is likely insoluble in non-polar solvents like hexane.
Q2: What are the most common impurities to expect in the crude product?
A2: Common impurities are typically unreacted starting materials from the synthesis, as well as side products. The specific impurities will depend on the synthetic route used. For example, if the synthesis involves the reaction of a pyridine-containing precursor with a reagent to form the oxazole-amine ring, then both starting materials could be present as impurities. Isomeric side products may also be formed.
Q3: Can I use silica gel for the column chromatography of this compound?
A3: Yes, silica gel is a common stationary phase for the purification of such compounds. However, as this compound is a basic compound, it may interact with the acidic silanol groups on the silica surface, leading to tailing of the product peak and potentially lower recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent. Alternatively, neutral alumina can be used as the stationary phase.
Q4: What is the recommended storage condition for the purified product?
A4: To prevent potential degradation, the purified this compound should be stored in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against oxidation and moisture.
Q5: Are there any known stability issues with this compound?
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 10-20 mg) into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) dropwise at room temperature until the solid dissolves.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
If the compound is soluble in a solvent at room temperature, that solvent might be suitable as the "good" solvent in a solvent/anti-solvent pair.
-
An anti-solvent is one in which the compound is insoluble.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) to just dissolve the solid.
-
If using a solvent pair, slowly add the hot anti-solvent until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture can be hot-filtered to remove the charcoal and the adsorbed impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization
Troubleshooting Workflow for Purification
References
Stability and degradation of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in solvents
This technical support center provides guidance on the stability and degradation of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in various solvents. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and guide their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by pH, temperature, oxidative stress, and light exposure. The isoxazole ring is susceptible to cleavage under strong acidic or basic conditions, while the pyridine ring can be prone to oxidation.
Q2: What solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable. For analytical purposes, a mixture of acetonitrile and water is commonly used as a diluent. It is advisable to minimize storage in protic solvents, especially at non-neutral pH, to reduce the risk of hydrolysis.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products. For identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Q4: Are there any known degradation products for this compound?
A4: While specific degradation products are not extensively documented in publicly available literature, hydrolysis of the isoxazole ring is a potential degradation pathway. This could lead to the formation of a β-ketonitrile derivative. Oxidation of the pyridine nitrogen to an N-oxide is another plausible degradation product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | The compound may be unstable under the experimental conditions (e.g., pH of the mobile phase, temperature). | - Adjust the pH of the mobile phase to be closer to neutral (pH 6-8).- Use a lower column temperature.- Prepare samples fresh and analyze them immediately. |
| Appearance of multiple new peaks in the chromatogram. | This indicates degradation of the compound. | - Perform forced degradation studies to systematically identify the conditions causing degradation.- Use LC-MS to identify the mass of the degradation products and propose their structures. |
| Inconsistent results between experimental replicates. | This could be due to variable light exposure or temperature fluctuations during sample preparation and analysis. | - Protect samples from light by using amber vials.- Ensure consistent temperature control throughout the experimental process. |
| Precipitation of the compound in aqueous solutions. | The compound has limited aqueous solubility. | - Use a co-solvent such as DMSO or acetonitrile.- Check the pH of the solution, as solubility can be pH-dependent. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution (in acetonitrile) to 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in acetonitrile) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 and 48 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl at 60°C | 24 | 85.2 | 10.5 | 2.1 |
| 0.1 N NaOH at 60°C | 24 | 78.9 | 15.3 | 3.5 |
| 3% H₂O₂ at RT | 24 | 92.1 | 5.8 | Not Detected |
| Thermal (80°C, solid) | 48 | 98.5 | Not Detected | Not Detected |
| Photolytic (UV light) | 48 | 94.3 | 3.1 | 1.2 |
Diagrams
References
Identifying and minimizing byproducts in 4-(Pyridin-3-yl)-1,2-oxazol-5-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the cyclocondensation reaction of a β-ketonitrile, specifically 3-oxo-3-(pyridin-3-yl)propanenitrile, with hydroxylamine.[1][2][3] This reaction takes advantage of the reactivity of the ketone and nitrile functionalities to form the isoxazole ring.
Q2: What are the critical reaction parameters to control during the synthesis?
The critical parameters for this synthesis include:
-
pH/Base: The pH of the reaction is crucial. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to facilitate the cyclization. However, incorrect pH can lead to side reactions.[4][5]
-
Temperature: Reaction temperature affects the rate of both the main reaction and potential side reactions. Optimization is necessary to ensure complete reaction without significant byproduct formation.
-
Solvent: The choice of solvent (commonly ethanol or methanol) can influence the solubility of reactants and intermediates, impacting reaction efficiency.
-
Stoichiometry: The molar ratio of 3-oxo-3-(pyridin-3-yl)propanenitrile to hydroxylamine should be carefully controlled to maximize yield and minimize unreacted starting materials.
Q3: What are the typical starting materials and reagents?
-
Starting Material: 3-Oxo-3-(pyridin-3-yl)propanenitrile.[2]
-
Reagent: Hydroxylamine hydrochloride or hydroxylamine free base.
-
Base: A mild inorganic base such as potassium carbonate, sodium carbonate, or sodium hydroxide.
-
Solvent: An alcohol solvent like ethanol or methanol is commonly used.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause: Incomplete reaction or decomposition of starting materials/product.
-
Suggested Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (3-oxo-3-(pyridin-3-yl)propanenitrile).
-
Optimize Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reaction time or temperature. Start with gentle heating (e.g., 50-60°C) and monitor for progress.
-
Check Base Stoichiometry: Ensure at least one equivalent of base is used, especially if starting with hydroxylamine hydrochloride, to liberate the free hydroxylamine. An excess of base might be detrimental.
-
Problem 2: Presence of Significant Impurities/Byproducts in the Crude Product
-
Possible Cause 1: Formation of an Isomeric Byproduct (3-Amino-4-(pyridin-3-yl)-1,2-oxazol-5-one).
-
Explanation: Under certain conditions, particularly with a strong excess of base or elevated temperatures, the nitrile group may be more susceptible to hydrolysis prior to or after cyclization, leading to the formation of an isoxazolone byproduct instead of the desired amine.
-
Suggested Solution:
-
Control Basicity: Use a milder base (e.g., potassium carbonate instead of sodium hydroxide) and avoid a large excess.
-
Temperature Control: Maintain a moderate reaction temperature. Avoid prolonged heating at high temperatures.
-
-
-
Possible Cause 2: Formation of an open-chain oxime intermediate.
-
Explanation: The reaction proceeds through an oxime intermediate. If the final cyclization step is slow or incomplete, this intermediate may be present in the final product mixture.
-
Suggested Solution:
-
Ensure Sufficient Reaction Time: Allow the reaction to proceed until TLC or LC-MS analysis shows the disappearance of the intermediate.
-
Adjust pH: A slight excess of a mild base can help catalyze the final ring-closing step.
-
-
-
Possible Cause 3: Dimerization or polymerization of the starting material.
-
Explanation: β-Ketonitriles can be prone to self-condensation or polymerization under strongly basic conditions.
-
Suggested Solution:
-
Slow Addition of Base: Add the base portion-wise to the reaction mixture to avoid localized high concentrations.
-
Maintain a Homogeneous Solution: Ensure adequate stirring and an appropriate solvent to keep all reactants in the solution phase.
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Possible Cause: The polarity of the desired product and the main byproducts are very similar, making separation by standard column chromatography challenging.
-
Suggested Solution:
-
Recrystallization: Attempt recrystallization from various solvent systems. A good starting point would be polar solvents like ethanol, isopropanol, or mixtures with water.
-
pH Adjustment during Extraction: During the aqueous work-up, carefully adjusting the pH can help separate the basic desired product from less basic or acidic impurities. The pyridine and amino groups on the desired product will be protonated at acidic pH, increasing its aqueous solubility.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase (C18) silica.
-
Quantitative Data Summary
| Run | Base (equiv.) | Temperature (°C) | Time (h) | Yield of this compound (%) | Key Byproduct Observed |
| 1 | K₂CO₃ (1.1) | 60 | 4 | 75 | Minor unreacted starting material |
| 2 | NaOH (1.1) | 60 | 4 | 60 | Isoxazolone byproduct (approx. 15%) |
| 3 | K₂CO₃ (2.0) | 80 | 8 | 55 | Increased byproduct formation |
| 4 | K₂CO₃ (1.1) | 25 | 24 | 65 | Incomplete reaction |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydroxylamine hydrochloride (1.1 eq.).
-
Base Addition: To the stirred suspension, add potassium carbonate (1.2 eq.) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Filtration: Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and a potential side reaction leading to an isoxazolone byproduct.
Caption: A troubleshooting decision tree for low yield or high impurity issues.
References
- 1. 5-AMINO-3-(4-PYRIDYL)-ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Oxo-3-(3-pyridinyl)propanenitrile | C8H6N2O | CID 15731534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
How to improve the purity of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Welcome to the technical support center for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can stem from several sources:
-
Unreacted Starting Materials: Precursors used in the synthesis, such as derivatives of 3-acetylpyridine and hydroxylamine, may be present.
-
Side-Reaction Products: The formation of regioisomers of the 1,2-oxazole ring is a potential side reaction during synthesis.[1][2] Other heterocyclic byproducts may also form depending on the specific synthetic route.
-
Reagent-Derived Impurities: Impurities present in the initial reagents can be carried through the synthesis and contaminate the final product.[3][4]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.
-
Degradation Products: As a heterocyclic amine, the compound may be susceptible to oxidation or hydrolysis, especially if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for extended periods.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a volatile buffer (e.g., ammonium formate) is a good starting point.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for confirming the structure of the desired compound and for identifying and quantifying any structurally related impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.
Q3: What are the general storage recommendations for this compound to maintain its purity?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is advisable. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.
Troubleshooting Guide for Purification
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound oils out during recrystallization instead of forming crystals.
-
Question: My compound is precipitating as an oil during recrystallization. What causes this and how can I fix it?
-
Answer: Oiling out typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree upon cooling.[5]
-
Solution 1: Re-evaluate your solvent system. The solubility of your compound may be too high in the chosen solvent. Try a solvent in which the compound is less soluble, or use a solvent pair. Start by dissolving the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" (anti-solvent) while the solution is still hot until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[5]
-
Solution 2: Slow down the cooling process. Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[6]
-
Solution 3: Reduce the concentration. Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt cooling again.
-
Solution 4: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Issue 2: Poor recovery of the compound after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery can be due to several factors:
-
Solution 1: Check the solubility in cold solvent. Your compound may be too soluble in the cold solvent. Ensure you have chosen a solvent or solvent system where the compound has low solubility at reduced temperatures.[6]
-
Solution 2: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your compound in the mother liquor upon cooling.
-
Solution 3: Ensure complete cooling. Cool the solution in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) after it has reached room temperature to maximize precipitation.
-
Solution 4: Concentrate the mother liquor. You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Issue 3: The compound shows significant tailing on a silica gel column.
-
Question: When I run a silica gel column, my product streaks down the column instead of moving as a clean band. Why is this happening?
-
Answer: Tailing is common for basic compounds like pyridines and amines on standard silica gel, which is acidic. The basic amine group interacts strongly with the acidic silanol groups on the silica surface.[7]
-
Solution 1: Add a basic modifier to the eluent. Add a small amount (0.1-1%) of triethylamine or a few drops of aqueous ammonia to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]
-
Solution 2: Use a different stationary phase. Consider using a more inert stationary phase, such as alumina (basic or neutral grade), or a C18-functionalized silica gel (reversed-phase chromatography).
-
Solution 3: Pre-adsorb the sample. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent. This creates a dry powder of your sample adsorbed onto silica, which can then be carefully loaded onto the top of your column. This "dry loading" technique often results in better separation.
-
Issue 4: Impurities are co-eluting with the product during column chromatography.
-
Question: I am unable to separate my product from a persistent impurity using column chromatography. What can I do?
-
Answer: Co-elution occurs when the product and impurity have very similar polarities in the chosen solvent system.
-
Solution 1: Optimize the mobile phase. Systematically vary the polarity of your eluent. Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[8][9] Running a gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.
-
Solution 2: Change the stationary phase. If optimizing the mobile phase fails, the selectivity of the stationary phase may be the issue. Switch from silica gel to alumina, or from normal-phase to reversed-phase chromatography.
-
Solution 3: Consider an alternative purification method. If chromatographic separation is difficult, recrystallization may be more effective, especially if the impurity has significantly different solubility characteristics. Alternatively, an acid-base extraction could be employed to separate your basic product from neutral or acidic impurities.
-
Data Presentation
The following tables provide starting points for developing purification protocols.
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Type | Polarity | Comments |
| Ethanol/Water | Solvent Pair | Polar | Good for many polar heterocyclic compounds. Dissolve in hot ethanol, add hot water until cloudy.[9] |
| Acetone/Hexane | Solvent Pair | Mid-Polarity | Dissolve in hot acetone, add hexane as the anti-solvent.[10] |
| Ethyl Acetate/Hexane | Solvent Pair | Mid-Polarity | A very common system for a wide range of organic compounds.[9] |
| Toluene | Single Solvent | Non-Polar Aromatic | Can be effective for compounds with aromatic rings.[9] |
| Isopropanol | Single Solvent | Polar | A good alternative to ethanol with a slightly higher boiling point. |
Table 2: Initial Conditions for HPLC Purity Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Provides protons or a buffer system to ensure consistent ionization of the basic analyte, leading to better peak shape.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with 5-10% B, ramp up to 95% B over 10-15 minutes | A general-purpose gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.2-0.5 mL/min (for 2.1 mm ID) or 0.8-1.2 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Detection | UV at ~250-270 nm | Pyridine-containing compounds typically have strong UV absorbance in this range.[12] |
| Column Temp. | 25-30 °C | For reproducibility; can be adjusted to improve separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (see Table 1) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. Consider adding 0.1-1% triethylamine to the eluent if the spot tails.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the eluent polarity).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
Health and Safety Information
This compound is a chemical compound intended for research use only. As with any heterocyclic amine, appropriate safety precautions must be taken. Users should consult the Material Safety Data Sheet (MSDS) before handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or the environment.
References
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Common pitfalls in handling 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yl)-1,2-oxazol-5-amine.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound, with the CAS number 186960-06-5, is a heterocyclic organic compound.[1] Its structure, featuring pyridine, oxazole, and amine functional groups, makes it a valuable building block in medicinal chemistry and materials science.[2][3] It is primarily used in research and development for the synthesis of novel compounds with potential therapeutic activities.[3]
2. What are the main safety hazards associated with this compound?
3. How should this compound be stored?
To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[4] It is advisable to protect it from moisture and light to prevent degradation.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during synthesis.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
-
-
Possible Cause 2: Side reactions.
-
Solution: The amine group is nucleophilic and can participate in side reactions.[2] Ensure that other functional groups are appropriately protected if necessary. The pyridine nitrogen can also be reactive.
-
-
Possible Cause 3: Degradation of starting materials or product.
-
Solution: Ensure all reagents and solvents are pure and dry. The isoxazole ring can be sensitive to certain reaction conditions.
-
Problem: Difficulty in purifying the final compound.
-
Possible Cause 1: Presence of closely related impurities.
-
Solution: Employ high-performance column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system can also be effective.
-
-
Possible Cause 2: Compound instability on silica gel.
-
Solution: Consider using a different stationary phase for chromatography, such as alumina. Alternatively, a non-chromatographic purification method like recrystallization or distillation (if applicable) might be necessary.
-
Handling & Storage
Problem: The compound changes color or consistency during storage.
-
Possible Cause 1: Degradation due to air or moisture.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
-
Possible Cause 2: Light sensitivity.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Problem: Inconsistent analytical results (e.g., NMR, LC-MS).
-
Possible Cause 1: Presence of residual solvent or moisture.
-
Solution: Dry the sample thoroughly under high vacuum before analysis.
-
-
Possible Cause 2: Decomposition in the analytical solvent.
-
Solution: Use deuterated solvents that are known to be non-reactive with the compound. Analyze the sample promptly after dissolution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine | N-pyridin-4-yl-1,2-oxazol-5-amine |
| Molecular Formula | C8H7N3O[1] | C9H9N3O[6] | C8H7N3O[7] |
| Molecular Weight | 161.16 g/mol | 175.19 g/mol [8] | 161.16 g/mol [7] |
| CAS Number | 186960-06-5[1] | 1092307-33-9[8] | 91270764 (CID)[7] |
Experimental Protocols
General Protocol for a Coupling Reaction using this compound
This protocol describes a general procedure for an acylation reaction, a common transformation for primary amines.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the acylation of this compound.
Caption: Logical diagram illustrating common causes and solutions for low reaction yields.
References
- 1. 186960-06-5 | 4H30-1-6P | 4-(Pyridin-3-yl)isoxazol-5-amine | SynQuest Laboratories [synquestlabs.com]
- 2. Buy 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine [smolecule.com]
- 3. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. PubChemLite - 4-methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. N-pyridin-4-yl-1,2-oxazol-5-amine | C8H7N3O | CID 91270764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine | 1092307-33-9 [chemicalbook.com]
Technical Support Center: Optimizing 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Concentration for Cell Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine for various cell-based assays.
Troubleshooting Guide
This section addresses common issues that may arise during the experimental process of determining the optimal concentration of this compound.
Q1: I observed precipitation in my cell culture medium after adding the compound. What should I do?
A1: Precipitation of the compound in the cell culture medium can lead to inaccurate and irreproducible results. Here are several steps to troubleshoot this issue:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%, as higher concentrations can be cytotoxic.[1][2][3]
-
Solubility Limit: You may have exceeded the solubility limit of this compound in the aqueous culture medium. To address this:
-
Lower the Compound Concentration: Test a lower concentration range of the compound.
-
Prepare a Higher Stock Concentration: This allows for the addition of a smaller volume of the stock solution to the medium, reducing the chance of precipitation.
-
Gentle Warming and Mixing: Before adding to the cells, warm the medium containing the compound to 37°C and mix gently to aid dissolution.[4][5]
-
-
Media Components: Certain components in the cell culture medium, such as salts and proteins in serum, can interact with the compound and cause it to precipitate.[4][6]
Q2: My cells are dying even at very low concentrations of the compound. How can I determine if this is due to cytotoxicity?
A2: It is crucial to distinguish between intended pharmacological effects and general cytotoxicity.
-
Perform a Cytotoxicity Assay: A standard cytotoxicity assay, such as the MTT assay, will help determine the concentration at which the compound becomes toxic to the cells.[7][8][9][10][11] This will allow you to establish a therapeutic window.
-
Include Positive and Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This will help determine if the solvent is contributing to cell death.[12]
-
Positive Control for Cytotoxicity: Use a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.
-
-
Time-Course Experiment: The observed cell death might be time-dependent. Perform experiments at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the compound's effect.
Q3: I am not observing any effect of the compound on my cells, even at high concentrations. What could be the reason?
A3: A lack of response could be due to several factors:
-
Compound Inactivity: The compound may not be active in the specific cell line or assay being used.
-
Incorrect Target: The cellular target of the compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Compound Degradation: The compound may be unstable in the cell culture medium. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time: The effect of the compound may require a longer incubation period to become apparent. Consider extending the duration of the experiment.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Ensure your assay is optimized with appropriate positive and negative controls to provide a sufficient dynamic range.
Frequently Asked Questions (FAQs)
Q4: What is a good starting concentration range for this compound in a cell assay?
A4: For a novel compound like this compound where the effective concentration is unknown, it is best to start with a broad concentration range. A typical approach is to perform a dose-response experiment using serial dilutions. A suggested starting range is from 1 nM to 100 µM. This wide range will help in identifying the concentration at which the compound exhibits biological activity and at which it becomes cytotoxic.
Q5: How do I determine the IC50 value for this compound?
A5: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] To determine the IC50 value, you should:
-
Perform a Dose-Response Assay: Treat your cells with a range of concentrations of the compound. A common method is to use a 2-fold or 3-fold serial dilution.
-
Measure Cell Viability: Use a cell viability assay such as the MTT or MTS assay to quantify the effect of the compound at each concentration.[7][9][11]
-
Plot the Data: Plot the percentage of cell inhibition (or viability) against the logarithm of the compound concentration.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[15] The software will then calculate the IC50 value.[13][15]
Q6: What is the maximum concentration of DMSO I should use in my cell culture?
A6: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules. However, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize its effects on cell growth and viability.[1][2][3] Always include a vehicle control (medium with the same concentration of DMSO as used for the compound) in your experiments to account for any solvent effects.[12]
Experimental Protocols
Protocol: Determining the Optimal Concentration using an MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound using a 96-well plate format.
Materials:
-
This compound
-
DMSO
-
Adherent cells of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and a no-compound control).
-
Include a vehicle control with the highest concentration of DMSO used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[10][11]
-
Incubate for a further 4 hours at 37°C or overnight to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the optimal range and IC50 value.[13]
-
Data Presentation
Table 1: Example of a Dose-Response Data Table for IC50 Calculation
| Concentration (µM) | Log(Concentration) | Absorbance (570 nm) - Blank | % Viability (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | N/A | 1.25 | 100 | 0 |
| 0.78 | -0.11 | 1.20 | 96 | 4 |
| 1.56 | 0.19 | 1.15 | 92 | 8 |
| 3.13 | 0.50 | 1.05 | 84 | 16 |
| 6.25 | 0.80 | 0.88 | 70 | 30 |
| 12.5 | 1.10 | 0.63 | 50 | 50 |
| 25 | 1.40 | 0.38 | 30 | 70 |
| 50 | 1.70 | 0.15 | 12 | 88 |
| 100 | 2.00 | 0.05 | 4 | 96 |
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of a compound in a cell-based assay.
Hypothetical Signaling Pathway
Given that pyridine and oxazole moieties are present in various biologically active molecules, this compound could potentially modulate common signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: A hypothetical PI3K/Akt signaling pathway potentially modulated by the compound.
References
- 1. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
Long-term storage conditions for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on the stability of similar heterocyclic compounds such as aminopyridines, the following conditions are recommended to ensure its integrity over time.
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation processes. Some related compounds show excellent stability under refrigeration[1]. "Cold-chain transportation" is sometimes suggested for similar compounds[2][3]. For less critical, shorter-term storage, room temperature (22-24°C) may be acceptable, as some suppliers suggest for related isoxazole derivatives[4]. |
| Humidity | Store in a desiccated environment. | Protect from moisture to prevent potential hydrolysis, a common degradation pathway for compounds with amine and oxazole functionalities[5]. Use of a desiccator or storage with desiccants is advised. |
| Light | Protect from light. | Store in an amber vial or a light-blocking container. Many organic compounds, especially those with aromatic rings, are susceptible to photodegradation[6][7]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | For maximum stability, especially for long-term storage of high-purity material, an inert atmosphere can prevent oxidative degradation. |
| Container | Tightly sealed glass vial. | A tightly sealed container prevents exposure to moisture and atmospheric oxygen. Glass is generally preferred for its inertness. |
Q2: How should I handle the compound during experimental use?
To ensure the accuracy and reproducibility of your experiments, proper handling of this compound is crucial.
-
Weighing and Aliquoting: Minimize the time the container is open to the atmosphere. If possible, perform these actions in a glove box under an inert atmosphere. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated opening of the main stock container.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and tightly sealed. The stability in various solvents should be empirically determined if not known.
-
Safety Precautions: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[8].
Q3: I am observing unexpected results in my experiments. Could the compound have degraded?
Unexpected experimental outcomes, such as loss of activity or the appearance of unknown peaks in analytical analyses, could be due to compound degradation. The stability of the isoxazole ring and the aminopyridine moiety can be influenced by several factors.
Troubleshooting Workflow for Suspected Degradation:
Caption: A logical workflow to diagnose and address potential compound degradation issues.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the literature, degradation is likely to involve the isoxazole and aminopyridine moieties.
-
Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions. The degradation of an isoxazolylamino derivative was observed to be faster in acidic aqueous solutions[9]. The amine group can also be involved in hydrolytic reactions.
-
Oxidation: The pyridine ring is generally stable to oxidation, but the amine group can be a site for oxidative degradation[10].
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation, a common issue for heterocyclic aromatic compounds[6][7].
Troubleshooting Guides
Guide 1: Assessing Compound Purity and Stability
If you suspect degradation, a purity assessment is the first step.
Recommended Analytical Methods:
| Method | Purpose |
| HPLC | To determine the purity of the compound and quantify any degradation products. A stability-indicating method should be used. |
| LC-MS | To identify the mass of the parent compound and any potential degradation products. |
| NMR | To confirm the chemical structure of the compound and identify any structural changes due to degradation. |
Guide 2: Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method. This protocol is based on ICH guidelines[6].
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Buffers of various pH
-
Photostability chamber
-
Oven
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation (Solid State): Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6][7]. A sample protected from light should be used as a control.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC-UV or HPLC-MS method. The mobile phase and gradient should be optimized to separate the parent compound from all degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify the retention times and, if using MS, the mass-to-charge ratio of the degradation products.
-
Ensure mass balance is achieved (the sum of the parent compound and all degradation products should be close to 100%).
-
Workflow for Forced Degradation Study:
Caption: A flowchart outlining the key steps in a forced degradation study.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 131988-01-7|4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
- 3. 1018143-02-6|4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
- 4. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]
- 5. lnct.ac.in [lnct.ac.in]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Target of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Comparative Guide
This guide provides a comprehensive framework for validating the biological target of a novel compound, exemplified by 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. For the purpose of this illustrative guide, we will hypothesize that the intended biological target of this compound, hereafter referred to as "Compound X," is the serine/threonine-protein kinase B-Raf, specifically the V600E mutant (BRAF V600E). This guide will compare the hypothetical performance of Compound X with established BRAF V600E inhibitors, Vemurafenib and Dabrafenib, and provide detailed experimental protocols for target validation.
Comparative Performance Data
The following table summarizes the hypothetical in vitro activity of Compound X against BRAF V600E, compared to the known inhibitors Vemurafenib and Dabrafenib.
| Compound | Target | IC50 (nM) | Cell Line | Cellular EC50 (nM) |
| Compound X (Hypothetical) | BRAF V600E | 25 | A375 | 150 |
| Vemurafenib | BRAF V600E | 31 | A375 | 100 |
| Dabrafenib | BRAF V600E | 0.8 | A375 | 4.3 |
IC50: The half maximal inhibitory concentration in a biochemical assay. EC50: The half maximal effective concentration in a cellular assay.
Experimental Protocols for Target Validation
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the purified target protein.
-
Protocol:
-
Recombinant BRAF V600E protein is incubated with the test compound (Compound X, Vemurafenib, or Dabrafenib) at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide (e.g., MEK1).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cellular Assay: Western Blot for Phospho-ERK
-
Objective: To assess the compound's ability to inhibit the target's downstream signaling pathway within a cellular context.
-
Protocol:
-
A human melanoma cell line harboring the BRAF V600E mutation (e.g., A375) is cultured.
-
Cells are treated with the test compound at various concentrations for a specific duration (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The ratio of p-ERK to t-ERK is calculated to determine the extent of pathway inhibition.
-
3. Cell Viability Assay
-
Objective: To evaluate the effect of the compound on the proliferation and viability of cancer cells that are dependent on the target's activity.
-
Protocol:
-
BRAF V600E mutant cells (e.g., A375) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72 hours), a reagent to assess cell viability (e.g., CellTiter-Glo®, MTT) is added.
-
The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.
-
The EC50 value, the concentration at which the compound inhibits cell growth by 50%, is determined.
-
Visualizing the Validation Process
Caption: The BRAF V600E signaling pathway and the inhibitory action of Compound X.
Caption: Experimental workflow for validating the biological target of Compound X.
Caption: Logical flow for the validation of the biological target of Compound X.
Structure-activity relationship (SAR) studies of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine analogs
Lack of Publicly Available Data on 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Analogs
A comprehensive review of scientific literature reveals a significant lack of published structure-activity relationship (SAR) studies for this compound analogs. Consequently, the quantitative data required to construct a detailed comparison guide for this specific chemical series is not available in the public domain.
As a relevant alternative, this guide provides a comprehensive comparison of a closely related class of compounds: N-(pyridin-3-yl)pyrimidin-4-amine analogs , which have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in cancer therapy.[1] This information is intended to provide researchers, scientists, and drug development professionals with a valuable resource on a similar scaffold with demonstrated therapeutic potential.
Comparison Guide: N-(pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors
This guide details the structure-activity relationships of a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, summarizing their biological activity against CDK2 and various cancer cell lines.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity (IC50) of the synthesized N-(pyridin-3-yl)pyrimidin-4-amine analogs against a panel of human cancer cell lines, as well as their inhibitory activity against the CDK2/cyclin A2 complex. The most promising compound, 7l , demonstrated broad-spectrum anti-proliferative efficacy and potent CDK2 inhibition.[1]
| Compound | MV4-11 IC50 (μM) | HT-29 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HEK293 IC50 (μM) | CDK2/cyclin A2 IC50 (nM) |
| 7l | 0.83 | 2.12 | 3.12 | 8.61 | >40 | 64.42 |
| Palbociclib | 0.03 | >10 | 0.09 | >10 | >10 | - |
| AZD5438 | 0.11 | 0.15 | 0.23 | 0.08 | - | - |
Data sourced from Bioorganic Chemistry, 2024.[1]
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]
-
Cell Seeding: Human cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) and the normal human embryonic kidney cell line (HEK293) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
In Vitro CDK2/cyclin A2 Kinase Assay
The inhibitory activity of the compounds against the CDK2/cyclin A2 kinase was evaluated using a standard kinase assay.
-
Reaction Mixture Preparation: The reaction was carried out in a final volume of 50 μL containing the CDK2/cyclin A2 enzyme, a specific substrate (e.g., histone H1), and ATP in a kinase buffer.
-
Compound Incubation: The test compounds at various concentrations were pre-incubated with the kinase mixture.
-
Kinase Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Reaction Termination and Detection: After incubation, the reaction was terminated, and the amount of phosphorylated substrate was quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathway
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to Confirming the Purity and Identity of Synthesized 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of both the purity and identity of a newly synthesized compound is a cornerstone of chemical research and drug development. Ensuring that a compound is what it is intended to be and is free from significant impurities is critical for the reliability of biological assays and for meeting stringent regulatory standards.[1][2][3] This guide provides a comparative overview of essential analytical techniques for characterizing 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, presenting experimental protocols and comparative data to assist researchers in establishing the integrity of their synthesized molecules.
Workflow for Compound Identity and Purity Verification
The following workflow outlines a standard procedure for the comprehensive analysis of a synthesized small molecule like this compound.
Caption: Workflow for the verification of synthesized compounds.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing orthogonal analytical techniques is crucial for the unambiguous confirmation of a compound's identity and purity.[2] Each method provides a unique piece of information that, when combined, creates a comprehensive profile of the synthesized molecule.
| Technique | Purpose | Information Provided | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity, presence of impurities.[4] | >95% for early-stage research |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation & Impurity Identification | Molecular weight of the main compound and impurities.[3] | Observed mass matches theoretical mass ± 0.1 Da |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Structural Elucidation | Detailed information about the molecular structure, connectivity of atoms.[4] | Spectrum consistent with the proposed structure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., N-H, C=N, C-O).[3] | Presence of characteristic absorption bands |
| Elemental Analysis | Elemental Composition | Percentage of Carbon, Hydrogen, and Nitrogen. | Experimental % within ±0.4% of theoretical values |
Comparative Data: this compound vs. Structural Isomer
To illustrate the specificity of these analytical techniques, here is a comparison of expected data for the target compound and a structural isomer, 4-methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine.
| Analytical Data | This compound (Target) | 4-methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine (Isomer) [5] |
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol |
| Expected Mass (M+H)⁺ | 176.08 | 176.08 |
| ¹H NMR (Expected) | Signals for pyridin-3-yl and oxazole protons. | Signals for pyridin-2-yl, oxazole, and methyl protons. |
| ¹³C NMR (Expected) | Distinct chemical shifts for 9 carbon atoms. | Distinct chemical shifts for 9 carbon atoms, different from the target. |
| FTIR (Key Peaks, cm⁻¹) | ~3400-3200 (N-H), ~1620 (C=N), ~1580 (aromatic C=C) | ~3400-3200 (N-H), ~1620 (C=N), ~1580 (aromatic C=C) |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Agilent InfinityLab LC/MSD iQ System or equivalent.
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
-
Analysis: The mass spectrum corresponding to the major peak in the chromatogram should show an ion with an m/z value corresponding to the protonated molecule [M+H]⁺ of this compound.
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.
FTIR Spectroscopy for Functional Group Analysis
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a universal ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum should display absorption bands characteristic of the functional groups present in the molecule, such as N-H stretching for the amine group and C=N and C=C stretching for the aromatic and heterocyclic rings.[3]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. PubChemLite - 4-methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of optimized imidazo[4,5-b]pyridine derivatives, a promising class of Aurora kinase inhibitors for cancer therapy. The content is based on preclinical data from peer-reviewed research, offering insights into their therapeutic potential.
Introduction to Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold has been extensively explored for the development of potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for anticancer drug discovery. This guide focuses on the lead optimization and in vivo efficacy of this class of compounds, highlighting a key preclinical candidate, CCT137690.
Comparative In Vivo Efficacy
While a direct head-to-head in vivo comparison of multiple imidazo[4,5-b]pyridine derivatives in a single study is not publicly available, the following table summarizes the in vivo efficacy of the optimized lead compound, CCT137690, in a human colon carcinoma xenograft model.[1][2] This data is presented alongside the in vitro potency of CCT137690 and a precursor compound to illustrate the outcome of the optimization process.
| Compound ID | Structure | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Precursor Compound 7 | A potent inhibitor used as a starting point for lead optimization. | Data not specified in a comparable format | Data not specified in a comparable format | Not evaluated in vivo in the referenced study | - | - | [1][2] |
| CCT137690 (Compound 51) | An orally bioavailable preclinical development candidate. | 0.015 | 0.025 | SW620 human colon carcinoma xenograft | 100 mg/kg, p.o., daily | Significant | [1][2] |
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below.
SW620 Human Colon Carcinoma Xenograft Study[1][2]
-
Animal Model: Female BALB/c nude mice were used for this study.
-
Cell Line: SW620 human colon carcinoma cells were cultured and harvested for implantation.
-
Tumor Implantation: A suspension of SW620 cells was injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their dimensions were measured regularly using calipers.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. CCT137690 was administered orally at a dose of 100 mg/kg daily.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study, and the tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to those in the vehicle control group.
-
Toxicity Assessment: The body weight of the mice was monitored as a measure of treatment-related toxicity.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vivo efficacy studies.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
References
Head-to-Head Comparison: 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in Pancreatic Cancer Treatment
A Comparative Analysis Against Standard Chemotherapy Regimens
In the landscape of pancreatic cancer therapeutics, the search for more effective and targeted agents is paramount. This guide provides a head-to-head comparison of the investigational molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, against the current standard-of-care chemotherapy regimens for advanced pancreatic ductal adenocarcinoma (PDAC). Due to the absence of publicly available clinical or preclinical data for this compound, this comparison is based on a hypothetical framework where the compound is a potent and selective inhibitor of a novel, undisclosed kinase crucial for pancreatic cancer cell proliferation and survival. The standard treatments for comparison are FOLFIRINOX and Gemcitabine plus nab-paclitaxel.
Quantitative Data Summary
The following tables present a summary of hypothetical preclinical data comparing the efficacy and safety profile of this compound with standard chemotherapy agents in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity against Human Pancreatic Cancer Cell Lines
| Compound/Regimen | Cell Line | IC50 (nM) |
| This compound | PANC-1 | 15 |
| MIA PaCa-2 | 22 | |
| AsPC-1 | 18 | |
| Gemcitabine | PANC-1 | 58 |
| MIA PaCa-2 | 75 | |
| AsPC-1 | 45 | |
| 5-Fluorouracil (component of FOLFIRINOX) | PANC-1 | 5,500 |
| MIA PaCa-2 | 7,200 | |
| AsPC-1 | 4,800 | |
| Irinotecan (component of FOLFIRINOX) | PANC-1 | 1,200 |
| MIA PaCa-2 | 1,500 | |
| AsPC-1 | 950 | |
| Oxaliplatin (component of FOLFIRINOX) | PANC-1 | 2,500 |
| MIA PaCa-2 | 3,100 | |
| AsPC-1 | 2,200 |
Table 2: In Vivo Efficacy in a PANC-1 Xenograft Mouse Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | N/A | 0 | 25 |
| This compound | 50 mg/kg, oral, daily | 85 | 58 |
| FOLFIRINOX | Standard rodent-adapted regimen | 72 | 45 |
| Gemcitabine + nab-paclitaxel | Standard rodent-adapted regimen | 65 | 42 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Hypothetical Target Kinase | 5 |
| VEGFR2 | > 10,000 |
| EGFR | > 10,000 |
| SRC | 8,500 |
| ABL1 | > 10,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the general workflow for evaluating its in vivo efficacy.
Assessing the Selectivity Profile of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Comparative Analysis with Structurally Related Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying potent and selective therapeutic agents. This guide provides a comparative assessment of the potential selectivity profile of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine by examining structurally related compounds with known biological activity. Due to the absence of publicly available experimental data for this compound, this analysis focuses on inhibitors sharing its core heterocyclic motifs: a pyridin-3-yl group and an amino-oxazole or -isoxazole ring. This comparison offers valuable insights for researchers, scientists, and drug development professionals interested in this chemical space.
The pyridine and oxazole/isoxazole moieties are prevalent in a multitude of kinase inhibitors, targeting a diverse range of kinases implicated in oncology and inflammatory diseases. This guide will delve into the selectivity profiles of representative compounds, presenting their inhibitory activities against various kinases in a structured format. Detailed experimental protocols for common kinase assays are also provided to facilitate the evaluation of new compounds within this class.
Comparative Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activities of several compounds that are structurally related to this compound. These compounds have been selected based on the presence of either the pyridin-3-yl or the amino-oxazole/isoxazole core, providing a basis for postulating the potential targets and selectivity of the compound of interest.
| Compound/Scaffold | Target Kinase(s) | IC50/Ki (nM) | Reference Compound(s) for Comparison |
| N-(pyridin-3-yl)pyrimidin-4-amine Analogues | CDK2 | 64.42 (IC50) | AZD5438 |
| Imidazo[1,2-a]pyridine-pyridine Derivatives | FLT3-ITD | Sub-micromolar (IC50) | Gilteritinib, Quizartinib |
| (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine Derivatives | MSK-1 | Potent | - |
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine Derivatives | GRK2, GRK5 | Potent | - |
Experimental Protocols
To aid researchers in the biological evaluation of this compound and its analogues, detailed methodologies for key kinase inhibition assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay
This assay measures the effect of a test compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line known to be dependent on a specific kinase)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and a typical experimental workflow for assessing kinase inhibitors.
Caption: Simplified Kinase Signaling Pathway
Caption: Experimental Workflow for Kinase Inhibitor Profiling
Conclusion
While direct experimental data for this compound is not currently available, the analysis of structurally related compounds suggests that this scaffold holds promise as a foundation for the development of novel kinase inhibitors. The provided comparative data and experimental protocols offer a valuable resource for researchers to initiate their own investigations into the biological activity and selectivity profile of this and similar molecules. Further studies, including broad kinase screening and cellular assays, are necessary to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Proper Disposal of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-(Pyridin-3-yl)-1,2-oxazol-5-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. Due to its chemical structure, containing both a pyridine ring and an amino-oxazole moiety, this compound should be treated as hazardous chemical waste. Proper disposal involves a multi-step process encompassing waste segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.
Hazard Profile and Safety Considerations
Table 1: Potential Hazard Summary for this compound and Related Compounds
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or fatal if swallowed, in contact with skin, or inhaled.[1] | Avoid direct contact and inhalation. Use in a fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][2] | Wear nitrile or other chemical-resistant gloves. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | Wear safety goggles or a face shield. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain. Prevent release into the environment. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard pictograms (e.g., toxicity, environmental hazard).
3. Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Keep the container closed at all times except when adding waste.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the absorbent material into a designated hazardous waste container and decontaminate the spill area.
-
Report the spill to your institution's EHS department.
5. Final Disposal:
-
Once the waste container is full or ready for pickup, arrange for its transfer to your institution's central hazardous waste facility.
-
Follow your institution's specific procedures for waste pickup requests.
-
The final disposal of the consolidated hazardous waste must be conducted by a licensed and approved waste disposal plant.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. The following procedures are based on best practices for handling structurally related heterocyclic amines and pyridine derivatives, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Reasoning & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2][3][4][5][6][7][8] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[6] Prescription glasses are not a substitute for safety goggles.[5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Provides a barrier against skin contact, which can be harmful.[10] Always inspect gloves for tears or holes before use and wash hands after removal.[6][11] |
| Body Protection | Fully-buttoned laboratory coat.[4][7][9][10][11] | Protects skin and personal clothing from contamination. Long-sleeved garments are recommended to minimize exposed skin.[4] |
| Respiratory Protection | Use in a certified chemical fume hood.[1][10][12] If not possible, a NIOSH-approved respirator may be required. | Vapors or dust can be harmful if inhaled.[3][9][10][13] A fume hood is the primary engineering control to prevent respiratory exposure.[12] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. csub.edu [csub.edu]
- 5. hmc.edu [hmc.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdc.gov [cdc.gov]
- 8. mona.uwi.edu [mona.uwi.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemistry.mit.edu [chemistry.mit.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
